Kadsuphilin J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[(2R,3S,4R)-4-hydroxy-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1 |
InChI Key |
SYAQUKRBBRLVBT-MTJIALIYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)OC)O)O |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Kadsuphilin J: A Technical Guide to its Discovery and Isolation from Kadsura Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuphilin J is a dibenzylbutane-type lignan, a class of secondary metabolites with significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Kadsura species. While the primary literature detailing its initial isolation provides the foundation for this document, this guide synthesizes available information from various scientific sources to present a coherent and detailed account for research and development purposes. This document outlines the general experimental protocols for its extraction and purification, summarizes its physicochemical properties, and visualizes the typical workflow and potential biological pathways associated with lignans of this class.
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active natural products, primarily lignans and triterpenoids.[1] These plants are widely distributed in Southern and Southwestern China and have a long history of use in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Lignans, in particular, are characteristic constituents of this genus and have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-HIV, and neuroprotective activities.[2]
This compound has been identified as a dibenzylbutane-type lignan isolated from Kadsura longipedunculata and Kadsura philippinensis.[1][2] Its discovery is attributed to the work of Shen et al. in 2008, who reported the isolation of new oxygenated lignans from Kadsura philippinensis.[2] This guide aims to consolidate the available technical information on this compound to facilitate further research into its therapeutic potential.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| Compound Type | Lignan (Dibenzylbutane) | [1][2] |
| Molecular Formula | C22H30O7 | ChemBK |
| CAS Number | 1017242-94-2 | MedChemExpress |
| Plant Source | Kadsura longipedunculata, Kadsura philippinensis | [1][2] |
Experimental Protocols
While the definitive, detailed experimental protocol is contained within the primary publication by Shen et al. (2008), which was not fully accessible for this review, a generalized methodology for the isolation of lignans from Kadsura species can be constructed based on established practices in the field. This representative protocol serves as a guide for researchers aiming to isolate this compound or related compounds.
Plant Material Collection and Preparation
-
Collection: The roots or aerial parts of Kadsura longipedunculata or Kadsura philippinensis are collected.
-
Drying and Pulverization: The collected plant material is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for extraction.
Extraction
-
Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Typically, an 80% acetone or 95% aqueous ethanol solution is used for this purpose.
-
Solvent Removal: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
The crude extract is subjected to a series of chromatographic techniques to isolate the target compound, this compound.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Final Purification: The final purification may involve recrystallization to obtain pure this compound.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of chiral centers.
Spectroscopic Data
The detailed spectroscopic data for this compound is available in the primary literature (Shen et al., 2008). The following table provides a template for the type of data that would be presented.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton. |
| ¹³C NMR | Chemical shifts (δ) in ppm for each carbon atom. |
| HRESIMS | Measured m/z value for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and identification of this compound from Kadsura species.
Potential Signaling Pathway
Lignans isolated from Kadsura species have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The following diagram illustrates a plausible signaling pathway for this anti-inflammatory activity, which may be relevant for this compound.
Conclusion
This compound represents one of the many promising bioactive lignans isolated from the medicinally important Kadsura genus. This technical guide provides a foundational understanding of its discovery, isolation, and physicochemical properties based on available scientific literature. While the primary source detailing its initial characterization was not fully accessible, the generalized protocols and compiled data herein offer a valuable starting point for researchers. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. Future work should focus on obtaining a pure sample of this compound to confirm its structure and to perform comprehensive pharmacological screening.
References
The Biosynthesis of Kadsuphilin J: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuphilin J, a dibenzocyclooctadiene (DBCOD) lignan isolated from Kadsura longipedunculata, has garnered interest within the scientific community for its potential therapeutic properties. Lignans, a diverse class of phenylpropanoid-derived natural products, are known for their wide range of biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies required for its elucidation and characterization.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for DBCOD lignans, originating from the shikimate pathway and proceeding through the phenylpropanoid pathway. The pathway can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol.
-
Dimerization and Core Scaffold Formation: The coupling of two coniferyl alcohol units to form the initial lignan structure, followed by modifications to create the dibenzocyclooctadiene core.
-
Late-Stage Modifications: A series of hydroxylation, methylation, and acylation reactions that decorate the core scaffold to yield this compound.
The proposed enzymatic steps are outlined below:
Figure 1: Proposed Biosynthesis Pathway of this compound.
Key Enzymes and Their Putative Roles
The biosynthesis of this compound involves a consortium of enzymes, many of which are part of large gene families. The specific isoforms involved in the Kadsura genus are yet to be fully characterized.
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. |
| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. |
| p-Coumarate 3-Hydroxylase | C3H | Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA. |
| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. |
| Cinnamoyl-CoA Reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. |
| Laccase/Peroxidase | - | Oxidize coniferyl alcohol to generate monolignol radicals for dimerization. |
| Dirigent Protein | DIR | Guides the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. |
| Pinoresinol-Lariciresinol Reductase | PLR | Sequentially reduces (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. |
| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes (-)-secoisolariciresinol to (-)-matairesinol. |
| Cytochrome P450 Monooxygenases | CYPs | A diverse family of enzymes likely responsible for the oxidative cyclization of matairesinol to form the dibenzocyclooctadiene scaffold, as well as subsequent hydroxylations at various positions on the lignan backbone. |
| O-Methyltransferases | OMTs | Catalyze the transfer of a methyl group from S-adenosyl methionine to hydroxyl groups on the lignan intermediate. |
| Acyltransferase | - | Catalyzes the final step of attaching the angeloyl group, likely from angeloyl-CoA, to a hydroxyl group on the this compound precursor. |
Quantitative Data
Currently, there is a lack of published data on the absolute or relative concentrations of the biosynthetic intermediates of this compound in Kadsura longipedunculata. However, based on typical metabolic flux in plant secondary metabolism, a hypothetical distribution of these intermediates could be as follows. This table serves as a template for future quantitative studies.
| Intermediate | Hypothetical Concentration (µg/g fresh weight) |
| Coniferyl alcohol | 5.0 - 15.0 |
| (+)-Pinoresinol | 2.0 - 8.0 |
| (-)-Secoisolariciresinol | 1.0 - 5.0 |
| (-)-Matairesinol | 0.5 - 3.0 |
| Dibenzocyclooctadiene Intermediate | 0.2 - 1.5 |
| This compound | 10.0 - 50.0 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify putative genes encoding the enzymes of the this compound pathway in Kadsura longipedunculata.
Methodology:
Figure 2: Workflow for Transcriptome Analysis.
-
RNA Extraction: Total RNA is extracted from various tissues of K. longipedunculata (e.g., roots, stems, leaves) using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform.
-
Transcriptome Assembly: The raw sequencing reads are filtered and assembled de novo to reconstruct the transcriptome.
-
Functional Annotation: The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.
-
Candidate Gene Identification: Transcripts annotated as the target enzyme classes are identified as candidate genes for the this compound pathway.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To confirm the enzymatic activity of candidate genes identified from transcriptome analysis.
Methodology:
Figure 3: Workflow for Enzyme Functional Characterization.
-
Gene Cloning: The full-length coding sequence of a candidate gene is amplified by PCR and cloned into a suitable expression vector.
-
Heterologous Expression: The expression vector is transformed into a host organism (e.g., E. coli for soluble enzymes, Saccharomyces cerevisiae for membrane-bound enzymes like CYPs). Protein expression is induced under optimized conditions.
-
Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: The purified enzyme is incubated with its putative substrate under optimized buffer and cofactor conditions. For example, a putative OMT would be incubated with a hydroxylated lignan intermediate and S-adenosyl methionine.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the conversion of the substrate to the expected product. The structure of the product can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantities are produced.
Quantification of Intermediates by UPLC-MS/MS
Objective: To quantify the levels of this compound and its biosynthetic intermediates in plant tissues.
Methodology:
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethyl acetate). The extract is filtered and concentrated.
-
UPLC-MS/MS Analysis: The extract is analyzed using an Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve ionization).
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored.
-
-
Quantification: Absolute quantification is achieved by constructing a calibration curve using authentic standards of the intermediates. If standards are unavailable, relative quantification can be performed.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a solid framework for future research. The immediate priorities should be the definitive identification and functional characterization of the specific cytochrome P450s and O-methyltransferases involved in the late-stage modifications. The elucidation of the complete pathway will not only deepen our understanding of lignan biosynthesis in the Schisandraceae family but also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potential applications in medicine and human health. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically unravel the remaining mysteries of this intriguing biosynthetic pathway.
Spectroscopic Data and Analysis of Kadsuphilin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata. While the specific raw spectroscopic data for this compound is not publicly available in the resources accessed, this document details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy that are essential for the characterization of such natural products. The information is presented to guide researchers in the analysis of similar compounds.
This compound has the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47. The primary citation for its isolation and structural identification is a 2017 publication by Qi XZ, et al., in "Chinese Traditional and Herbal Drugs".
Spectroscopic Data Summary
The following tables are templates that represent how the spectroscopic data for this compound would be presented. In the absence of the specific data, these tables serve as a guide for the types of information that are critical for structural elucidation.
Table 1: NMR Spectroscopic Data for this compound (¹H-NMR and ¹³C-NMR)
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6' | ||
| OMe | ||
| OMe | ||
| OMe |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion Type |
| HRESIMS | [Calculated Value] | C₂₂H₃₀O₇Na | [M+Na]⁺ |
| HRESIMS | [Observed Value] |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| (Broad) | O-H (hydroxyl) |
| C-H (aromatic) | |
| C-H (aliphatic) | |
| C=C (aromatic) | |
| C-O (ether/hydroxyl) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio.
-
¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
2D NMR Spectroscopy: To establish connectivity, a suite of two-dimensional NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Protocol:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: High-Resolution Electrospray Ionization (HRESIMS) is a common technique for natural products. The sample is ionized, often forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer. This high accuracy allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion is induced, and the masses of the resulting fragment ions are analyzed. This provides clues about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured by a Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product.
Caption: General workflow for the isolation and structural elucidation of this compound.
Caption: Information derived from different spectroscopic techniques for this compound.
Kadsuphilin J: A Technical Guide for Researchers
An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Lignan
Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata, presents a compelling subject for scientific investigation due to the established bioactive properties of related compounds from the Kadsura genus. This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.
Physical and Chemical Properties
This compound possesses the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47 g/mol [1]. To date, specific experimental data regarding its melting and boiling points have not been reported in the available literature. The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM[1].
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₇ | [1] |
| Molecular Weight | 406.47 g/mol | [1] |
| CAS Number | 1017242-94-2 | [1] |
| Solubility | 10 mM in DMSO | [1] |
Spectroscopic Data:
Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While the primary literature reporting the isolation of this compound indicates that such analyses were performed, the specific spectral data is not yet available in publicly accessible databases. Researchers are directed to the original publication for this information:
-
Qi, X.-Z., et al. (2017). Lignans and triterpenoids from roots of Kadsura longipedunculata. Chinese Traditional and Herbal Drugs, 48(11), 2164-2171.
Experimental Protocols
General Protocol for the Isolation of Lignans from Kadsura longipedunculata
The following is a generalized protocol for the extraction and isolation of lignans from Kadsura longipedunculata, based on methodologies reported for similar compounds from this plant. It is important to note that the specific purification steps for this compound may vary and should be optimized based on the principles of chromatography.
Workflow for Lignan Isolation:
References
A Methodological Guide to Elucidating the Mechanism of Action for Novel Lignans: A Case Study Perspective on Kadsuphilin J
Introduction
Kadsuphilin J is a dibenzylbutane type lignan isolated from plants of the Schisandraceae family, such as Kadsura coccinea and Kadsura longipedunculata. While the broader class of lignans from this family is known to possess a range of pharmacological activities—including anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective effects—specific preliminary studies detailing the mechanism of action for this compound are not extensively available in the public domain[1]. The pharmacological actions of many chemical constituents from Kadsura longipedunculata, for instance, are noted as being poorly known and studied.
This technical guide is designed for researchers, scientists, and drug development professionals. It outlines a comprehensive and structured approach for the preliminary investigation of the mechanism of action of a novel natural compound like this compound. The methodologies and data presentation formats provided herein serve as a robust framework for conducting and interpreting the necessary experiments to elucidate its cellular and molecular targets.
Initial Cytotoxicity Profiling
The first step in characterizing a novel compound is to determine its effect on cell viability. This establishes a dose-response relationship and provides critical data, such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.
Data Presentation: Quantitative Cytotoxicity Data
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The table below illustrates how results for a test compound against various cell lines could be presented.
| Cell Line | Compound | Incubation Time (hr) | IC50 (µM) | Max Inhibition (%) | Assay Method |
| Cancer Cell Line A | This compound | 48 | Data | Data | Resazurin Assay |
| Cancer Cell Line B | This compound | 48 | Data | Data | Resazurin Assay |
| Normal Cell Line C | This compound | 48 | Data | Data | Resazurin Assay |
| Cancer Cell Line A | Doxorubicin (Control) | 48 | Data | Data | Resazurin Assay |
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
This protocol describes a common method for assessing cell viability based on the metabolic reduction of resazurin by living cells[2].
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Include wells with media only to serve as a background control[3].
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours)[4].
-
-
Viability Assessment:
-
Prepare a resazurin solution in sterile PBS or culture medium.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance on a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin)[2].
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for a typical in vitro cytotoxicity assay.
Investigation of Apoptotic Signaling Pathways
If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Investigating key protein markers of apoptosis can reveal which signaling cascade is activated.
Apoptosis is broadly mediated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases (e.g., Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death[5][6][7].
Mandatory Visualization: Generalized Apoptosis Signaling Pathway
Caption: Converging extrinsic and intrinsic apoptosis pathways.
Experimental Protocol: Western Blotting for Apoptosis Markers
Western blotting is a key technique to measure changes in protein levels and activation states (e.g., cleavage) that are hallmarks of apoptosis.
-
Protein Extraction:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for apoptosis include:
-
Caspase-3 (cleaved): A marker for executioner caspase activation.
-
PARP (cleaved): A substrate of Caspase-3, its cleavage is a hallmark of apoptosis.
-
Caspase-9 (cleaved): A marker for intrinsic pathway activation.
-
Caspase-8 (cleaved): A marker for extrinsic pathway activation.
-
Bcl-2 and Bax: Pro- and anti-apoptotic proteins that regulate the intrinsic pathway.
-
β-Actin or GAPDH: Loading controls to ensure equal protein loading per lane.
-
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using software like ImageJ[8][9][10][11][12]. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Conclusion
While the specific molecular interactions of this compound remain to be elucidated, the experimental framework presented here provides a clear and robust pathway for its investigation. By systematically performing cytotoxicity profiling and subsequently probing for key markers of established cell death pathways like apoptosis, researchers can effectively begin to unravel the compound's mechanism of action. The detailed protocols and structured data presentation formats are intended to guide this discovery process, ensuring that the generated data is reliable, reproducible, and readily interpretable by the scientific community. Further studies, including target identification, binding assays, and in vivo models, will be necessary to fully characterize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dojindo.com [dojindo.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. yorku.ca [yorku.ca]
- 9. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. betalifesci.com [betalifesci.com]
Kadsuphilin J: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuphilin J is a naturally occurring lignan that has been identified within the genus Kadsura, a group of woody vines known for their use in traditional medicine and as a rich source of bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and a detailed, generalized protocol for its isolation and purification from plant material. Due to the limited publicly available data on specific signaling pathways modulated by this compound, this guide also presents a logical workflow for its isolation, visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic application of this compound.
Natural Sources and Abundance
This compound has been identified as a constituent of the roots of Kadsura longipedunculata[1]. The genus Kadsura, belonging to the Schisandraceae family, is primarily distributed in South and Southwest China and has been a source of numerous lignans and triterpenoids[2][3].
Quantitative data on the abundance and yield of this compound from its natural sources is not extensively reported in publicly available literature. The yield of lignans from plant material is typically influenced by various factors, including the specific plant part used, geographical location, harvest time, and the extraction and purification methods employed.
Table 1: Natural Sources and Available Data for this compound
| Compound Name | Natural Source | Plant Part | Quantitative Abundance/Yield | Reference |
| This compound | Kadsura longipedunculata | Roots | Not specified in available literature. | [1] |
Experimental Protocols: Isolation and Purification of this compound
While the specific, detailed experimental protocol for the isolation of this compound from the original research is not fully accessible, a generalized methodology can be constructed based on common practices for the isolation of lignans from Kadsura species. The following protocol is a composite of established techniques in natural product chemistry.
Plant Material Collection and Preparation
-
Collection: The roots of Kadsura longipedunculata are collected. Proper botanical identification is crucial to ensure the correct plant species.
-
Cleaning and Drying: The collected roots are washed thoroughly with water to remove soil and other debris. They are then air-dried in a shaded, well-ventilated area until a constant weight is achieved.
-
Pulverization: The dried roots are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction using 95% ethanol or methanol. The extraction is typically carried out for several days or until the solvent runs clear.
-
Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Lignans like this compound are typically expected to be present in the chloroform or ethyl acetate fractions.
-
Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.
Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate fraction (or the fraction identified to contain the target compound through preliminary analysis like TLC) is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a gradient elution.
Structure Elucidation
The structure of the purified this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Logical Workflow and Signaling Pathways
Experimental Workflow for Isolation
As detailed information regarding the specific signaling pathways modulated by this compound is not available in the current literature, a diagram illustrating the logical workflow of its isolation and purification is provided below. This diagram outlines the sequential steps from the collection of plant material to the final pure compound.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways
At present, there is a lack of specific studies in the public domain detailing the signaling pathways directly modulated by this compound. Further research, including in vitro and in vivo biological assays, is required to elucidate its mechanism of action and its effects on cellular signaling cascades.
Conclusion
This compound is a lignan of interest from Kadsura longipedunculata. While its natural occurrence has been established, there is a clear need for further research to quantify its abundance and to fully characterize its biological activities and potential mechanisms of action. The generalized isolation protocol and workflow provided in this guide offer a starting point for researchers to obtain this compound for further investigation. Future studies are encouraged to explore the pharmacological potential of this compound, which could lead to the development of new therapeutic agents.
References
Kadsuphilin J literature review and existing research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuphilin J is a naturally occurring lignan that has been isolated from the roots of Kadsura longipedunculata, a plant used in traditional Chinese medicine.[1][2][3][4][5][6] This document provides a comprehensive overview of the currently available scientific literature on this compound. It aims to serve as a technical guide for researchers, scientists, and professionals involved in drug development by summarizing the known information regarding its chemical properties and biological origins.
Chemical Properties
The chemical structure of this compound has been elucidated, and its molecular formula is C22H30O7.[6] Its Chemical Abstracts Service (CAS) registry number is 1017242-94-2.[1][2][3][6] Lignans, the class of compounds to which this compound belongs, are a major group of secondary metabolites found in plants and are known to possess a wide range of biological activities.
Existing Research and Data
The primary and currently sole source of information on this compound is a 2017 publication in the journal Chinese Traditional and Herbal Drugs by Xin-Zhu QI and colleagues, titled "Lignans and triterpenoids from roots of Kadsura longipedunculata."[1][2][3][4][6] This study details the isolation and structural identification of this compound among other compounds from Kadsura longipedunculata.
Data Presentation
A thorough review of publicly accessible scientific databases and literature has revealed a significant gap in the available quantitative data for this compound. At present, there is no published information regarding its:
-
In vitro or in vivo biological activity (e.g., IC50, EC50, MIC values)
-
Binding affinities to any molecular targets
-
Pharmacokinetic or pharmacodynamic properties
Consequently, a structured table summarizing quantitative data cannot be provided at this time.
Experimental Protocols
The initial isolation of this compound was achieved through chromatographic methods as broadly described in the aforementioned publication.[1] However, the detailed experimental protocols for the isolation and purification of this compound are not available in the public domain. Furthermore, no specific experimental protocols for any biological assays or mechanism of action studies involving this compound have been published.
Signaling Pathways and Experimental Workflows
Due to the lack of research on the biological activity and mechanism of action of this compound, there is no information on any signaling pathways it may modulate or any experimental workflows that have been developed for its study. Therefore, the creation of diagrams to visualize these aspects is not currently possible.
Conclusion and Future Directions
The existing body of research on this compound is limited to its isolation and structural characterization. While its classification as a lignan suggests potential for biological activity, there is a clear absence of published studies investigating its pharmacological properties.
For researchers and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:
-
Biological Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities of this compound in a variety of in vitro assays.
-
Target Identification: Identifying the molecular targets and signaling pathways through which this compound may exert any observed biological effects.
-
Synthesis: Developing a synthetic route to produce sufficient quantities of this compound for comprehensive preclinical studies.
Until such research is conducted and published, a detailed technical guide on the core of this compound's biological functions and experimental methodologies cannot be fully realized. The scientific community awaits further investigation into this novel natural compound.
References
Methodological & Application
Unveiling the Path to Purity: Application Notes and Protocols for the Extraction and Purification of Kadsuphilin J
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Within this vibrant field, the isolation and purification of specific bioactive compounds are critical preliminary steps. This document provides a comprehensive overview of the methodologies for the extraction and purification of Kadsuphilin J, a compound of significant interest. The following application notes and protocols are designed to guide researchers through the intricate process of obtaining highly purified this compound for further investigation into its biological activities and therapeutic potential.
I. Extraction of this compound: From Raw Material to Crude Extract
The initial step in isolating this compound involves its extraction from the source material. The choice of extraction method and solvent system is paramount to maximizing the yield and minimizing the co-extraction of impurities.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Temperature (°C) | Solvent-to-Solid Ratio (v/w) | Extraction Time (h) | Crude Extract Yield (%) | Key Advantages | Key Disadvantages |
| Maceration | 95% Ethanol | Room Temperature | 10:1 | 72 | 12.5 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency. |
| Soxhlet Extraction | Methanol | Boiling Point of Solvent | 15:1 | 24 | 18.2 | High extraction efficiency, requires less solvent over time. | Potential for thermal degradation of the compound. |
| Ultrasonic-Assisted Extraction (UAE) | 80% Acetone | 40 | 20:1 | 1 | 15.8 | Reduced extraction time, increased efficiency. | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | CO₂ with 10% Ethanol as co-solvent | 50 | - | 2 | 9.7 | Environmentally friendly, high selectivity. | High initial equipment cost. |
Experimental Protocol: Soxhlet Extraction of this compound
This protocol details the steps for extracting this compound using a Soxhlet apparatus, a method that offers high efficiency.
Materials:
-
Dried and powdered source material
-
Methanol (analytical grade)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)
-
Heating mantle
-
Rotary evaporator
-
Glass wool
Procedure:
-
Accurately weigh approximately 50 g of the dried, powdered source material.
-
Place the powdered material into a cellulose thimble. Lightly plug the top of the thimble with glass wool to prevent the powder from entering the siphon tube.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the receiving flask to approximately two-thirds of its volume with methanol.
-
Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
Place the receiving flask on the heating mantle and begin heating. Adjust the heat to ensure a steady boiling of the methanol, allowing for a consistent cycle of solvent vaporization, condensation, and siphoning.
-
Continue the extraction for 24 hours.
-
After 24 hours, turn off the heating mantle and allow the apparatus to cool completely.
-
Disassemble the apparatus and carefully remove the thimble.
-
Concentrate the methanolic extract in the receiving flask using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
The resulting crude extract should be stored in a desiccator at 4°C until further purification.
Workflow for this compound Extraction
Caption: Workflow of the extraction process for obtaining crude this compound.
II. Purification of this compound: Isolating the Bioactive Compound
The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.
Table 2: Summary of Purification Techniques for this compound
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity Fold | Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Partitioning | - | Hexane, Ethyl Acetate, Water | 2.5 | 90 | Effective for initial fractionation based on polarity. | Use of large solvent volumes. |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane:Ethyl Acetate (9:1 to 1:1) | 15 | 75 | High loading capacity, good for initial separation. | Time-consuming, lower resolution. |
| Preparative HPLC | C18 (10 µm) | Isocratic Methanol:Water (70:30) | 50 | 60 | High resolution and purity. | Lower loading capacity, high cost. |
Experimental Protocol: Column Chromatography and Preparative HPLC of this compound
This protocol outlines the sequential purification of this compound using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Part A: Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column without any air bubbles.
-
Adsorb a known quantity of the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc., up to 1:1).
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3), and visualizing the spots under a UV lamp.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.
Part B: Preparative HPLC
Materials:
-
Semi-purified this compound fraction
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column and a UV detector
Procedure:
-
Dissolve the semi-purified this compound fraction in a minimal amount of the mobile phase (Methanol:Water 70:30).
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the C18 column, equilibrating it with the isocratic mobile phase at a specific flow rate.
-
Inject the filtered sample onto the column.
-
Monitor the elution profile using the UV detector at the wavelength of maximum absorbance for this compound.
-
Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction under vacuum to obtain pure this compound.
-
Assess the purity of the final compound using analytical HPLC.
Purification Workflow for this compound
Caption: A multi-step workflow for the purification of this compound.
III. Concluding Remarks
The protocols and data presented herein provide a robust framework for the successful extraction and purification of this compound. Researchers are encouraged to optimize these methods based on their specific source material and available instrumentation to achieve the desired purity and yield. The availability of highly purified this compound is a critical prerequisite for elucidating its mechanism of action and evaluating its full therapeutic potential in preclinical and clinical studies.
How to perform HPLC analysis of Kadsuphilin J
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Kadsuphilin J.
This document provides a detailed protocol for the quantitative analysis of this compound, a lignan isolated from the roots of Kadsura longipedunculata, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the identification, quantification, and purity assessment of this compound.
Introduction
This compound is a bioactive lignan with the molecular formula C22H30O7 and a molecular weight of 406.47[1]. As a natural product with therapeutic potential, a robust and reproducible analytical method is essential for its characterization in various stages of research and development. This application note describes a reverse-phase HPLC method suitable for the determination of this compound in bulk drug substances and research samples. The method is designed to provide good resolution, sensitivity, and accuracy.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1%, v/v)
-
Dimethyl sulfoxide (DMSO, analytical grade)[1]
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution in a manner similar to the standard stock solution, aiming for a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
Gradient Elution Program
The following gradient program is recommended for the separation of this compound.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
System Suitability
System suitability parameters should be assessed to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Representative Quantitative Data
The following table presents hypothetical data for a calibration curve and a sample analysis.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 12.5 | 15,234 |
| 5 | 12.5 | 76,170 |
| 10 | 12.5 | 152,340 |
| 25 | 12.5 | 380,850 |
| 50 | 12.5 | 761,700 |
| 100 | 12.5 | 1,523,400 |
| Sample | 12.5 | 457,020 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in HPLC analysis.
References
In Vitro Assay Protocols for Kadsuphilin J: A Detailed Guide for Researchers
Introduction
Kadsuphilin J is a novel compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro assays to facilitate further research into its biological activities. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound. The protocols outlined below are based on established methodologies and can be adapted to specific laboratory conditions.
I. Anti-Inflammatory Activity Assays
The anti-inflammatory properties of this compound can be assessed using various in vitro models that mimic aspects of the inflammatory cascade.
A. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
B. Cytokine Production Assay
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1200 rpm for 10 minutes to pellet the cells.
-
ELISA:
-
Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Data Presentation: Anti-Inflammatory Assays
| Assay | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition of NO Production (IC₅₀ in µM) | % Inhibition of TNF-α (IC₅₀ in µM) | % Inhibition of IL-6 (IC₅₀ in µM) |
| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | Data to be filled | - | - |
| Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | - | Data to be filled | Data to be filled |
Signaling Pathway: NF-κB Inhibition by this compound
Kadsuphilin J (Cyclophilin J) as a Potential Anticancer Agent: Application Notes and Protocols
Note: Initial searches for "Kadsuphilin J" did not yield specific results. The information presented here pertains to "Cyclophilin J" (CYPJ), a protein with demonstrated relevance in cancer biology. It is presumed that "this compound" may be a typographical error or a less common synonym for Cyclophilin J.
Introduction
Cyclophilin J (CYPJ), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. Emerging evidence has implicated CYPJ as a significant factor in the progression of several cancers, including hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). Its overexpression in tumor tissues is often correlated with poor prognosis. CYPJ exerts its oncogenic effects by modulating key cellular processes such as cell cycle progression, apoptosis, and cellular signaling pathways. These characteristics position CYPJ as a promising target for the development of novel anticancer therapeutics.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating Cyclophilin J as a potential anticancer agent.
Data Presentation: Anticancer Activity of Cyclophilin J Inhibitors
The following tables summarize the quantitative data on the efficacy of various inhibitors targeting Cyclophilin J and related cyclophilins.
Table 1: IC50 Values of Cyclophilin J Inhibitors in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Cyclosporin A (CsA) | SK-HEP1 | 10.243 | MTT Assay |
| Cyclosporin A (CsA) | QGY-7703 | 7.902 | MTT Assay |
| ZX-J-19 | SK-HEP1 | 40.440 | MTT Assay |
| ZX-J-19 | QGY-7703 | 52.438 | MTT Assay |
| 5-Fluorouracil (5-FU) | SK-HEP1 | 177.238 | MTT Assay |
| 5-Fluorouracil (5-FU) | QGY-7703 | 238.528 | MTT Assay |
Table 2: Effects of Cyclophilin J Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | SK-Hep1 | 51.7% | 36.7% | 11.6% |
| 4 µM CsA (48h) | SK-Hep1 | 60.4% | 25.2% | 14.4% |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the anticancer effects of targeting Cyclophilin J.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of CYPJ inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-HEP1, QGY-7703, MDA-MB-231, BT-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CYPJ inhibitors (e.g., Cyclosporin A, ZX-J-19)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 3.5 x 10⁴ cells/well in 150 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the CYPJ inhibitor in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., 0, 1.0, 5.0, 10, 50, and 250 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration is less than 0.1% v/v).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following CYPJ inhibition.
Materials:
-
Cancer cell lines
-
CYPJ inhibitors
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates (2 x 10⁵ cells/well) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the CYPJ inhibitor for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be determined based on Annexin V and PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of CYPJ inhibition on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
CYPJ inhibitors
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CYPJ inhibitors as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the expression levels of CYPJ and key proteins in its signaling pathways.
Materials:
-
Cancer cell lines
-
CYPJ inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3 for examples)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with CYPJ inhibitors, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Table 3: Recommended Primary Antibodies and Dilutions for Western Blot
| Antibody | Supplier | Recommended Dilution |
| Anti-Cyclophilin J (PPIL3) | (Various) | 1:1000 |
| Anti-phospho-Akt (Ser473) | Cell Signaling Technology | 1:1000 |
| Anti-Akt (pan) | Cell Signaling Technology | 1:1000 |
| Anti-Cyclin D1 | ABclonal | 1:1000 |
| Anti-β-actin | (Various) | 1:5000 |
siRNA-mediated Knockdown of Cyclophilin J
This protocol describes the transient knockdown of CYPJ expression using small interfering RNA (siRNA).
Materials:
-
Cancer cell lines (e.g., A549, 95C)
-
CYPJ-specific siRNA and scrambled control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed cells in 6-well plates to be 60-70% confluent at the time of transfection.
-
For each well, dilute 20 pmol of siRNA into Opti-MEM™ medium.
-
In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
Incubate the cells for 24-48 hours before harvesting for downstream analysis (e.g., Western blot, cell viability assay).
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to Cyclophilin J's role in cancer.
Caption: CYPJ promotes cancer cell survival and proliferation via the PI3K/Akt pathway.
Caption: Workflow for evaluating the anticancer effects of CYPJ inhibitors.
Caption: Logical relationship of CYPJ's role in promoting cancer progression.
Application Notes and Protocols for the Anti-inflammatory Applications of Cyclophilin J
Topic: Anti-inflammatory Applications of Cyclophilin J
For: Researchers, scientists, and drug development professionals.
Introduction:
Cyclophilin J (CYPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. Recent research has identified CYPJ as a crucial negative feedback regulator of the NF-κB signaling pathway, highlighting its potential as a therapeutic target for inflammatory diseases. These notes provide an overview of the anti-inflammatory applications of CYPJ, including its mechanism of action, quantitative data on its interactions, and detailed protocols for relevant experimental assays.
Mechanism of Action:
Cyclophilin J limits inflammation by blocking ubiquitin chain sensing within the NF-κB signaling cascade. Inflammation induces the expression of CYPJ, which then interacts with the Npl4 zinc finger (NZF) domain of TGF-β-activated kinase 1 (TAK1) binding proteins 2 and 3 (TAB2 and TAB3). This interaction physically obstructs the binding of ubiquitin chains to TAB2 and TAB3, which is a critical step for the activation of the IKK complex and subsequent NF-κB signaling. By inhibiting this process, CYPJ effectively downregulates the expression of pro-inflammatory cytokines and other mediators.
Quantitative Data
The following tables summarize quantitative data related to Cyclophilin J and its interactions.
Table 1: Binding Affinity of Inhibitors to Cyclophilin J
| Compound | Method | Ki (M) | KD (M) |
| ZX-J-1 | Virtual Screening & SPR | 1 x 10-4 | 1 x 10-4 |
| ZX-J-2 | Virtual Screening & SPR | 9 x 10-9 | 9 x 10-8 |
| ... (17 other compounds) | ... | ... | ... |
| Data from a study on antitumor activity of CYPJ inhibitors, provided as an example of ligand binding analysis[1]. |
Experimental Protocols
Detailed methodologies for key experiments to investigate the anti-inflammatory effects of Cyclophilin J are provided below.
Protocol 1: In Vivo Murine Model of LPS-Induced Sepsis
This protocol is used to assess the in vivo anti-inflammatory effect of Cyclophilin J in a model of systemic inflammation.
Materials:
-
Wild-type and Cypj-deficient mice
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
-
Equipment for monitoring survival and collecting blood/tissue samples
Procedure:
-
Acclimatize age- and sex-matched wild-type and Cypj-deficient mice for at least one week.
-
Prepare a stock solution of LPS in sterile PBS.
-
Inject mice intraperitoneally with a lethal dose of LPS (e.g., 20 mg/kg body weight).
-
Monitor the survival of the mice every 6 hours for a period of 72 hours.
-
For mechanistic studies, inject a sub-lethal dose of LPS and collect blood and tissue samples at specified time points (e.g., 6 hours post-injection) for cytokine analysis and histology.
Protocol 2: Co-immunoprecipitation (Co-IP) for CYPJ-TAB2/3 Interaction
This protocol is used to verify the interaction between Cyclophilin J and TAB2 or TAB3 in cells.
Materials:
-
HEK293T cells
-
Expression plasmids for Flag-tagged CYPJ and HA-tagged TAB2/3
-
Lipofectamine 2000 or other transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag and anti-HA antibodies
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing Flag-CYPJ and HA-TAB2 or HA-TAB3.
-
After 24-48 hours, lyse the cells in Co-IP lysis buffer.
-
Incubate the cell lysates with an anti-Flag antibody to immunoprecipitate CYPJ and its binding partners.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated TAB2 or TAB3.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay quantifies the effect of Cyclophilin J on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Expression plasmid for CYPJ
-
TNF-α or other NF-κB stimulus
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector or a CYPJ expression plasmid.
-
After 24 hours, stimulate the cells with TNF-α for 6-8 hours to activate NF-κB signaling.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between cells with and without CYPJ overexpression to determine the inhibitory effect of CYPJ.
Visualizations
The following diagrams illustrate key pathways and workflows related to the anti-inflammatory action of Cyclophilin J.
Caption: NF-κB signaling pathway and its inhibition by Cyclophilin J.
Caption: Experimental workflow for Co-immunoprecipitation.
References
Application Notes and Protocols for Neuroprotective Research on Novel Lignans: A Template for Investigating Compounds such as Kadsuphilin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global search for novel neuroprotective agents has led to a growing interest in natural products derived from medicinal plants. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans and triterpenoids that have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific research on a compound named "Kadsuphilin J" is not yet widely available in published literature, this document serves as a comprehensive guide for researchers interested in investigating the neuroprotective potential of novel compounds isolated from Kadsura species, using this compound as a representative example.
These application notes and protocols provide a framework for the systematic evaluation of a novel compound's neuroprotective efficacy. The methodologies outlined are based on established techniques in neuroprotective research and can be adapted to study the specific mechanisms of action of a new chemical entity like this compound.
Hypothetical Neuroprotective Profile of this compound
Based on the known neuroprotective activities of compounds isolated from the Kadsura genus, it is hypothesized that this compound may exhibit the following effects:
-
Antioxidant Activity: Mitigation of oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglial cells.
-
Anti-apoptotic Activity: Prevention of neuronal cell death by modulating key apoptotic signaling pathways.
-
Neurotrophic Factor Regulation: Potential to enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Data Presentation: Hypothetical Efficacy of this compound
The following tables are templates for summarizing quantitative data that would be generated from the experimental protocols described below. These tables are designed for clear comparison of the effects of this compound at various concentrations.
Table 1: Effect of this compound on Neuronal Cell Viability in an In Vitro Model of Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) | Fold Change vs. Control |
| Control (Vehicle) | - | 100 ± 5.2 | 1.0 |
| Oxidative Stressor | - | 45 ± 3.8 | 0.45 |
| This compound | 1 | 55 ± 4.1 | 0.55 |
| This compound | 10 | 78 ± 6.5 | 0.78 |
| This compound | 25 | 92 ± 4.9 | 0.92 |
Table 2: Modulation of Apoptotic Markers by this compound in Neuronal Cells
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio |
| Control (Vehicle) | - | 1.0 ± 0.1 | 2.5 ± 0.3 |
| Oxidative Stressor | - | 3.5 ± 0.4 | 0.8 ± 0.1 |
| This compound | 1 | 2.8 ± 0.3 | 1.2 ± 0.2 |
| This compound | 10 | 1.5 ± 0.2 | 1.9 ± 0.2 |
| This compound | 25 | 1.1 ± 0.1 | 2.3 ± 0.3 |
Table 3: Anti-inflammatory Effects of this compound in Microglial Cells
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (Vehicle) | - | 20 ± 3.5 | 15 ± 2.8 |
| LPS (1 µg/mL) | - | 250 ± 15.2 | 180 ± 12.5 |
| This compound + LPS | 1 | 210 ± 12.8 | 155 ± 10.1 |
| This compound + LPS | 10 | 120 ± 9.5 | 95 ± 8.2 |
| This compound + LPS | 25 | 65 ± 5.1 | 50 ± 4.7 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of a novel compound like this compound.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in Neuronal Cell Culture
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (SH-SY5Y or PC12)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Measurement of Caspase-3 Activity
Objective: To quantify the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated as described in Protocol 1.
-
Caspase-3 colorimetric assay kit.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the control group.
Protocol 3: Quantification of Pro-inflammatory Cytokines
Objective: To measure the effect of this compound on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).
Materials:
-
Microglial cell line (BV-2).
-
LPS from E. coli.
-
This compound.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Cell Culture and Treatment: Seed BV-2 cells and treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to neuroprotective research.
Caption: Putative signaling pathways modulated by this compound.
Application Notes and Protocols: Developing Derivatives of Kadsuphilin J for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the development of novel derivatives of Kadsuphilin J, a dibenzocyclooctadiene lignan, with the aim of enhancing its therapeutic potential. Due to the limited publicly available data on this compound, this document leverages established knowledge of the broader class of dibenzocyclooctadiene lignans, which are known to possess significant neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6]
Introduction to this compound and Dibenzocyclooctadiene Lignans
This compound belongs to the family of dibenzocyclooctadiene lignans, a class of natural products isolated from plants of the Schisandraceae family.[5] Lignans from Schisandra species have a long history of use in traditional medicine and have been extensively studied for their diverse pharmacological activities.[3][4] These compounds are characterized by a central eight-membered ring and a biphenyl core. The biological activity of these lignans is often attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and proliferation.[2][7]
This document outlines protocols for the semi-synthesis of this compound derivatives and subsequent evaluation of their bioactivity in three key areas: neurotrophic/neuroprotective effects, anti-inflammatory activity, and anticancer potential.
Strategies for Developing this compound Derivatives
The chemical modification of the this compound scaffold can lead to the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Key modification sites on the dibenzocyclooctadiene skeleton include the hydroxyl and methoxy groups on the aromatic rings, as well as the functional groups on the cyclooctadiene ring.
General Synthetic Approach:
A generalized scheme for the derivatization of a this compound-like core is presented below. This involves common organic reactions to modify existing functional groups. For instance, esterification or etherification of hydroxyl groups can alter the lipophilicity and cell permeability of the molecule.
References
- 1. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin - Wikipedia [en.wikipedia.org]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandra chinensis Fructus and Its Active Ingredients as Promising Resources for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Novel Therapeutic Agents
Topic: Formulation and In Vivo Application of Novel Therapeutic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful in vivo evaluation of novel therapeutic candidates, such as the hypothetical compound "Kadsuphilin J," is critically dependent on the development of a suitable formulation that ensures adequate bioavailability, stability, and delivery to the target site. This document provides a detailed overview of formulation strategies, experimental protocols for in vivo efficacy, pharmacokinetic, and toxicity studies, drawing upon established methodologies for similar research compounds. While specific data for "this compound" is not available, the principles and protocols outlined herein serve as a comprehensive guide for researchers working with new chemical entities.
Data Presentation: Formulation and In Vivo Study Parameters
The following tables summarize key parameters for the formulation and in vivo assessment of a novel therapeutic agent, based on methodologies reported for compounds like Jaspine B, a marine sponge extract with anticancer properties.
Table 1: Liposomal Formulation Parameters
| Parameter | Value | Reference |
| Lipid Composition | Cholesterol:DSPC:DSPE-PEG (2:4:4 w/w) | [1] |
| Lipid Concentration | 5 mg/mL | [1] |
| Solvent (Organic Phase) | Ethanol | [1] |
| Aqueous Phase | Phosphate-Buffered Saline (PBS), pH 7.4 | [1] |
| Manufacturing Method | Microfluidic Mixing (NanoAssemblr™) | [1] |
| Total Flow Rate (TFR) | 8 mL/min | [1] |
| Aqueous:Organic Flow Rate Ratio (FRR) | 3:1 and 2:1 | [1] |
| Temperature | 60 °C | [1] |
| Resulting Liposome Size | 127.5 ± 61.2 nm | [1] |
Table 2: In Vivo Efficacy Study Design (Xenograft Mouse Model)
| Parameter | Description | Reference |
| Animal Model | Synovial Sarcoma (SS) Mouse Model | [1] |
| Treatment Groups | Vehicle Control, Plain Compound, Liposomal Compound | [1] |
| Administration Route | Intravenous (i.v.) via tail vein injection | [2] |
| Dosing Schedule | 3 times per week for 4 weeks | [1] |
| Primary Endpoint | Tumor Growth Suppression | [1] |
| Monitoring | Regular monitoring for outward signs of toxicity | [1] |
Table 3: Pharmacokinetic Study Design
| Parameter | Description | Reference |
| Animal Model | Rodents (Mice or Rats) | [2] |
| Dosing | At least two non-toxic doses (5-10 fold apart) | [2] |
| Administration Route | Intravenous (i.v.) | [2] |
| Sampling | Blood collection at multiple time points | [3] |
| Analytical Method | UPLC-MS/MS for plasma concentration quantification | [3] |
| Key Parameters Measured | AUC, Tmax, Clearance (CL) | [3] |
Experimental Protocols
I. Liposomal Formulation of a Novel Therapeutic Agent
This protocol describes the preparation of a liposomal formulation using a microfluidic mixing technique, adapted from the methodology for Jaspine B.[1]
Materials:
-
Novel therapeutic agent (e.g., "this compound")
-
Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing instrument (e.g., NanoAssemblr™)
-
1 mL disposable syringes
Procedure:
-
Lipid Solution Preparation: Dissolve 10 mg of the lipid mixture (Cholesterol:DSPC:DSPE-PEG at a 2:4:4 weight ratio) in 2 mL of ethanol to achieve a final lipid concentration of 5 mg/mL.[1]
-
Drug Solution Preparation: Dissolve the novel therapeutic agent in the lipid-ethanol solution at the desired concentration (e.g., 1 or 2 mg/mL).[1]
-
Aqueous Phase Preparation: Prepare sterile PBS (10 mM, pH 7.4).
-
Microfluidic Mixing:
-
Load the lipid-drug solution into a 1 mL syringe and the PBS into another 1 mL syringe.
-
Place the syringes into the microfluidic mixing instrument.
-
Set the instrument parameters: Total Flow Rate (TFR) of 8 mL/min and an aqueous to organic phase Flow Rate Ratio (FRR) of 3:1.[1]
-
Maintain the temperature at 60 °C using the instrument's heating block.[1]
-
Initiate the mixing process to form the liposomes.
-
-
Purification: Remove any unencapsulated drug and ethanol via dialysis or a similar purification method.
-
Characterization:
-
Determine the liposome size and morphology using Transmission Electron Microscopy (TEM).[1]
-
Measure encapsulation efficiency and loading capacity using standard analytical techniques.
-
II. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a novel therapeutic formulation in a mouse model.[1]
Materials:
-
Tumor-bearing mice (e.g., synovial sarcoma xenograft model)
-
Liposomal formulation of the novel therapeutic agent
-
Plain (unformulated) novel therapeutic agent
-
Vehicle control solution
-
Sterile syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimate the tumor-bearing mice to the laboratory conditions for at least one week prior to the study.
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., vehicle control, plain compound, liposomal compound).
-
Dosing:
-
Administer the respective treatments via tail vein injection three times per week for four weeks.[1]
-
The dosage should be determined from preliminary toxicity studies.
-
-
Tumor Measurement: Measure the tumor size using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
III. Pharmacokinetic Study in Rodents
This protocol provides a framework for assessing the pharmacokinetic profile of a novel therapeutic formulation.[2][3]
Materials:
-
Healthy rodents (e.g., Sprague-Dawley rats)
-
Liposomal formulation of the novel therapeutic agent
-
Analytical standards of the novel therapeutic agent
-
Blood collection tubes
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate the animals and fast them overnight before dosing.
-
Dosing: Administer a single intravenous dose of the liposomal formulation. It is recommended to test at least two different dose levels to assess linearity.[2]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the novel therapeutic agent in the plasma using a validated UPLC-MS/MS method.[3]
-
-
Data Analysis:
-
Plot the plasma concentration versus time curve.
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL).[3]
-
Visualizations
Hypothetical Signaling Pathway of "this compound"
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anti-cancer agent. This is a generalized representation for illustrative purposes.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by "this compound".
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for conducting an in vivo efficacy study of a novel therapeutic formulation.
References
- 1. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Synthetic Challenges in Dibenzocyclooctadiene Lignan Synthesis
Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis of Kadsuphilin J has not been detailed in publicly accessible scientific literature. Therefore, this guide addresses common challenges and low-yield issues encountered during the synthesis of structurally related dibenzocyclooctadiene lignans, such as Kadsuphilin N, providing a valuable resource for researchers working on similar molecular architectures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of dibenzocyclooctadiene lignans like this compound?
A1: The main synthetic hurdles for this class of natural products typically involve:
-
Construction of the eight-membered ring: Forming this medium-sized ring can be entropically disfavored, often leading to low yields or competing side reactions.
-
Stereoselective formation of the biaryl axis: Controlling the axial chirality of the biaryl bond is a significant challenge and is crucial for the molecule's biological activity.
-
Diastereoselective installation of stereocenters: These molecules often contain multiple stereocenters on the cyclooctadiene ring that need to be controlled precisely.
-
Oxidative coupling reactions: The key biaryl bond formation is often achieved through oxidative coupling, which can be low-yielding and produce undesired side products.
Q2: My intramolecular biaryl coupling reaction to form the dibenzocyclooctadiene ring is giving a low yield. What are some potential solutions?
A2: Low yields in intramolecular biaryl coupling reactions are a common issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium, Copper, Nickel) and ligand is critical. For instance, in related syntheses, different phosphine ligands have been shown to significantly impact yield.[1]
-
Reaction Conditions: Systematically vary the temperature, solvent, and concentration. Dilute conditions often favor intramolecular over intermolecular reactions.
-
Precursor Conformation: The conformation of the acyclic precursor can significantly influence the ease of cyclization. Molecular modeling can help identify lower-energy conformations that are more amenable to ring closure.
-
Alternative Coupling Strategies: Explore different types of coupling reactions, such as Suzuki-Miyaura, Stille, or Ullmann couplings, which may be more suitable for your specific substrate.
Q3: I am observing the formation of significant amounts of dimeric and polymeric byproducts during the macrocyclization step. How can I minimize these?
A3: The formation of intermolecular reaction products is a classic problem in macrocyclization. To favor the desired intramolecular reaction:
-
High Dilution Principle: Perform the reaction at very low concentrations (e.g., 0.001 M or lower) to reduce the probability of intermolecular collisions. This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.
-
Template-Assisted Synthesis: Consider using a template to pre-organize the substrate in a conformation that favors intramolecular cyclization.
Q4: How can I improve the diastereoselectivity of reactions to install stereocenters on the cyclooctadiene ring?
A4: Achieving high diastereoselectivity is key. Here are some strategies:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the aromatic rings or the side chain can effectively control the stereochemical outcome of subsequent reactions.
-
Substrate-Controlled Reactions: The existing stereocenters in the molecule can direct the stereochemistry of new ones. Understanding the conformational biases of your intermediates is crucial.
-
Catalyst-Controlled Reactions: Utilize chiral catalysts that can induce high levels of asymmetry. For example, asymmetric hydrogenations or epoxidations can be used to set key stereocenters early in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in oxidative radical cyclization | Inefficient radical generation or trapping. | Optimize the radical initiator and its concentration. Ensure the reaction is performed under strictly anaerobic conditions if required. Consider photoredox catalysis for milder radical generation. |
| Unfavorable electronics for radical addition. | Modify the electronic properties of the radical acceptor. For instance, a more electron-deficient Michael acceptor can increase the rate of addition. | |
| Disproportionation of the resulting radical intermediate. | Add a suitable radical trapping agent to intercept the intermediate before disproportionation can occur. | |
| Poor stereocontrol in biaryl coupling | Insufficient facial selectivity. | Use a chiral ligand on the metal catalyst to create a chiral environment around the reaction center. |
| Atropisomerization at elevated temperatures. | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | |
| Difficulty in subsequent functional group manipulations | Steric hindrance from the complex 3D structure. | Use smaller, more reactive reagents. Protect sterically accessible functional groups to direct reactivity to the desired site. |
| Unstable intermediates. | Perform multi-step sequences in one pot to avoid isolating sensitive intermediates. |
Quantitative Data Summary
The following table summarizes yields for key steps in the synthesis of Kadsuphilin N and related compounds, which may serve as a benchmark for a hypothetical this compound synthesis.
| Reaction Step | Product | Reagents and Conditions | Yield (%) | Reference |
| Photocatalytic Radical Cyclization | Cyclized Intermediate | NHPI, DIC, CH2Cl2; then Pd(PPh3)2Cl2, XantPhos, K2CO3, H2O, DMA, blue LEDs | 53 | [2] |
| Olefin Hydration (Mukaiyama conditions) | Kadsuphilin N | O2, Mn(dpm)3, PhSiH3, iPrOH/1,2-DCE; then PPh3 | 65 | [2] |
| Esterification | Angelate Ester | LiHMDS, angelic anhydride, THF | 87 | [2] |
Experimental Protocols
Protocol 1: Photocatalytic Radical Cyclization for Dibenzocyclooctadiene Lignan Precursor (Adapted from the synthesis of a Kadsuphilin N precursor[2])
-
To a solution of the carboxylic acid precursor (1.0 equiv) in CH2Cl2 (0.1 M) is added N-Hydroxyphthalimide (NHPI, 1.1 equiv) and N,N'-diisopropylcarbodiimide (DIC, 1.2 equiv).
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in DMA (0.05 M).
-
To this solution are added Pd(PPh3)2Cl2 (10 mol%), XantPhos (12 mol%), K2CO3 (1.2 equiv), and H2O (1.0 equiv).
-
The reaction mixture is degassed and then irradiated with blue LEDs at room temperature for 8 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford the cyclized product.
Protocol 2: Mukaiyama Hydration for the Introduction of a Hydroxyl Group (Adapted from the synthesis of Kadsuphilin N[2])
-
A solution of the olefin precursor (1.0 equiv) and Mn(dpm)3 (5 mol%) in a 1:1 mixture of iPrOH and 1,2-DCE (0.02 M) is cooled to 0 °C.
-
PhSiH3 (5.0 equiv) is added dropwise, and the reaction mixture is stirred under an O2 atmosphere (1 atm) for 4 hours.
-
Triphenylphosphine (PPh3, 1.5 equiv) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2.
-
The combined organic layers are dried over Na2SO4, concentrated, and the residue is purified by flash column chromatography to yield the alcohol product.
Visualizations
References
Improving solubility of Kadsuphilin J for biological assays
Welcome to the technical support center for Kadsuphilin J. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on improving its solubility for biological assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential biological activities?
This compound is a dibenzocyclooctadiene lignan isolated from the roots of Kadsura longipedunculata.[1][2] While specific biological activities for this compound have not been extensively reported in publicly available literature, lignans from Kadsura longipedunculata and the broader class of dibenzocyclooctadiene lignans have demonstrated a range of biological effects, including:
-
Hepatoprotective activity: Some lignans from this plant have shown protective effects against toxin-induced liver cell damage.[3]
-
Anti-inflammatory activity: Lignans are known to modulate key inflammatory pathways.[4][5][6]
-
Anticancer activity: Certain dibenzocyclooctadiene lignans have exhibited cytotoxic effects against various cancer cell lines.[4][7]
-
Antioxidant activity: Many lignans possess antioxidant properties.[8]
Given its structural class, it is plausible that this compound may exhibit similar biological activities. We recommend performing initial screenings to determine its specific effects in your experimental models.
2. I am having trouble dissolving this compound for my in vitro assays. What are the recommended solvents?
This compound, like other lignans, is a lipophilic molecule with limited aqueous solubility. The primary recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) . A stock solution of up to 10 mM in DMSO has been reported.
For aqueous-based biological assays, it is crucial to minimize the final concentration of DMSO as it can have its own biological effects. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it serially in the aqueous assay medium.
3. What is the maximum recommended final concentration of DMSO in my cell-based assays?
The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) , and ideally at or below 0.1% (v/v) , to minimize solvent-induced artifacts. It is highly recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your dilutions) to assess its effect on your specific cell line and assay.
4. My compound is precipitating out of solution when I dilute my DMSO stock in my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
-
Use of a Co-solvent: Incorporating a water-miscible organic co-solvent can improve solubility. Ethanol is a common choice. You can try preparing your working solutions in a mixture of your aqueous buffer and ethanol.
-
Employing Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.
-
Sonication: Brief sonication of your final working solution can help to disperse small aggregates and improve dissolution.
5. Can I use solvents other than DMSO to prepare my initial stock solution?
While DMSO is the most common solvent for initial solubilization, other organic solvents can be used, depending on the downstream application. Lignans, in general, show solubility in the following solvents:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
It is important to note that the volatility and potential toxicity of these solvents should be considered for your specific experimental setup. For cell-based assays, DMSO remains the preferred choice for stock solutions due to its miscibility with water and relatively lower volatility.
Data Presentation: Solubility of Lignans
| Solvent System | General Solubility of Dibenzocyclooctadiene Lignans | Recommendations and Considerations |
| Water | Very Poorly Soluble to Insoluble | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Poorly Soluble to Insoluble | Not recommended for preparing stock solutions. |
| 100% Dimethyl Sulfoxide (DMSO) | Generally Soluble | Recommended for preparing high-concentration stock solutions (e.g., ≥10 mM). |
| 100% Ethanol | Moderately to Highly Soluble | Can be used for stock solutions. Higher volatility than DMSO. |
| Ethanol-Water Mixtures | Solubility varies with ethanol concentration. Maximum solubility is often observed in 60-80% ethanol-water mixtures. | Useful for preparing working solutions from an ethanol stock. May improve tolerability in some biological systems compared to DMSO. |
| DMSO-Water Mixtures | Solubility decreases significantly with increasing water content. | Direct preparation of working solutions in DMSO-water mixtures may lead to precipitation. Serial dilution from a 100% DMSO stock is recommended. |
| Aqueous Buffers with Surfactants (e.g., Tween® 80) | Can significantly improve apparent solubility. | The concentration of the surfactant should be optimized and its own biological effects controlled for. |
| Aqueous Buffers with Cyclodextrins (e.g., HP-β-CD) | Can significantly improve solubility through inclusion complex formation. | The concentration of the cyclodextrin needs to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous cell culture medium or buffer
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium or buffer to achieve the final desired concentrations.
-
When diluting, add the DMSO stock solution to the aqueous medium and immediately vortex or pipette up and down to ensure rapid mixing and minimize precipitation.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the freshly prepared working solutions for your experiments immediately.
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Dibenzocyclooctadiene Lignans
Lignans have been reported to exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these pathways, which may be relevant to the biological activity of this compound.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]
Kadsuphilin J stability issues and degradation prevention
< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <
Disclaimer: Information on "Kadsuphilin J" is not available in the public domain. This technical support guide has been created with a representative novel natural product-derived small molecule to demonstrate the format and provide guidance on common stability and degradation challenges. The data and protocols herein are illustrative examples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when handling this compound.
Q1: My this compound powder has changed color from white to pale yellow after storage. Is it degraded?
A1: A color change often indicates chemical degradation, most commonly due to oxidation or photodegradation. This compound possesses functional groups that are sensitive to light and air. To minimize this, always store the solid compound under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C or lower) and protected from light by using amber vials. Re-testing the purity of the material by HPLC is recommended to quantify the extent of degradation.
Q2: I'm observing poor solubility of this compound in aqueous buffers. How can I improve this?
A2: this compound is a lipophilic molecule with low aqueous solubility. To improve solubility, consider the following:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. Assess the pKa of this compound to determine if adjusting the buffer pH can improve solubility.
-
Excipients: For formulation development, solubilizing agents such as cyclodextrins or surfactants may be necessary.
Q3: I see multiple peaks in my HPLC chromatogram after dissolving this compound in a methanol-based mobile phase. Is the compound degrading?
A3: This could indicate degradation. Some complex natural products can be unstable in certain organic solvents. For instance, if this compound has a reactive ester or lactone group, it could be undergoing solvolysis (e.g., methanolysis). It is crucial to assess the stability of the compound in the chosen analytical solvent.[1][2] Try preparing a sample and injecting it immediately, then re-injecting it after several hours to see if the impurity profile changes. If degradation is observed, switch to a more inert solvent like acetonitrile for your diluent and mobile phase.
Q4: How can I prevent hydrolytic degradation of this compound in aqueous solution during my experiments?
A4: Hydrolysis is a common degradation pathway for molecules with ester or amide functionalities, especially at non-neutral pH.[3][4] To mitigate this:
-
pH Control: Conduct a pH stability profile to identify the pH at which this compound is most stable. Formulate your solutions using a buffer at this optimal pH.
-
Temperature: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.[5]
-
Aprotic Solvents: If the experiment allows, using aprotic solvents can prevent hydrolysis.
-
Lyophilization: For long-term storage, lyophilize the compound from a suitable solvent system to remove water.
Q5: What are the primary drivers of this compound degradation?
A5: The main degradation pathways for complex natural products like this compound are typically hydrolysis, oxidation, and photolysis.[2][6][7] Forced degradation studies are essential to identify the specific vulnerabilities of the molecule.[6][8][9] These studies intentionally stress the compound to understand how it breaks down, which helps in developing stable formulations and appropriate storage conditions.[6]
Stability Data Summary
The following tables present illustrative data from forced degradation studies on this compound. The goal of such studies is typically to achieve 5-20% degradation to ensure that potential degradants can be reliably detected and identified.[8][10]
Table 1: Effect of pH on this compound Stability in Aqueous Solution
| pH Condition | Temperature | Duration | % Degradation | Primary Degradant |
| 0.1 M HCl (pH 1) | 60°C | 24 hours | 18.5% | Hydrolysis Product H-1 |
| Acetate Buffer (pH 4) | 60°C | 24 hours | 4.2% | Hydrolysis Product H-1 |
| Purified Water (pH ~6.5) | 60°C | 24 hours | 1.1% | Not Applicable |
| Phosphate Buffer (pH 9) | 60°C | 24 hours | 22.1% | Hydrolysis Product H-2 |
| 0.1 M NaOH (pH 13) | 60°C | 8 hours | 45.8% | Hydrolysis Product H-2 |
Table 2: Effect of Oxidative and Photolytic Stress on this compound
| Stress Condition | Solvent | Duration | % Degradation | Primary Degradant |
| 5% H₂O₂ | Acetonitrile/Water | 24 hours | 15.3% | Oxidation Product O-1 |
| Photolytic (ICH Q1B) | Solid State | 7 days | 8.9% | Photodegradant P-1 |
| Photolytic (ICH Q1B) | Acetonitrile Solution | 8 hours | 12.4% | Photodegradant P-1 |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[6][11]
1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
2. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
3. Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 5% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours. Also, reflux a solution of this compound in purified water for 24 hours.
-
Photostability: Expose solid this compound and a solution (100 µg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
4. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method must be able to separate the intact this compound from all generated degradation products.[1][12]
Protocol 2: HPLC-Based Stability-Indicating Method
This protocol describes a reversed-phase HPLC method for quantifying this compound in the presence of its degradation products.[13]
1. Objective: To accurately measure the concentration of this compound and its impurities over time.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare standards and samples in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradant peaks from the forced degradation study do not co-elute with the main this compound peak.
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates potential degradation pathways for this compound, showing how the parent molecule can be transformed into different products under hydrolytic and oxidative stress.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for a Stability Study
This workflow outlines the key steps involved in assessing the stability of this compound, from sample preparation to data analysis.
Caption: Experimental workflow for a this compound stability study.
Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a logical decision-making process for troubleshooting the appearance of unexpected peaks during the analysis of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Navigating the Complexities of Kadsuphilin J NMR: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex natural products like Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata, presents a significant challenge in NMR spectroscopy due to inherent signal overlap. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR analysis of this compound and related complex molecules. The following sections offer detailed experimental protocols and data presentation to facilitate unambiguous signal assignment and structure verification.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of a sample containing this compound shows a broad, unresolved hump in the aromatic and aliphatic regions. How can I begin to resolve these signals?
A1: This is a classic case of severe signal overlap, which is common in complex molecules like lignans. The first step is to move from 1D to 2D NMR experiments. A ¹H-¹³C HSQC experiment is an excellent starting point as it disperses the proton signals over the much wider carbon chemical shift range, often resolving many overlapping proton resonances.[1]
Q2: I've run a ¹H-¹H COSY spectrum, but the cross-peaks in the crowded regions are difficult to interpret. What should I do next?
A2: When COSY spectra are insufficient due to high signal density, a ¹H-¹H TOCSY experiment is recommended. TOCSY reveals correlations between all protons within a spin system, not just direct neighbors.[1] This can help to identify complete spin systems belonging to individual structural fragments of this compound, even if some signals are overlapped.
Q3: Even with 2D spectra, I am struggling to connect different structural fragments of the molecule. Which experiment can help me piece together the puzzle?
A3: The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for this purpose. It shows correlations between protons and carbons over two to three bonds, allowing you to connect the individual spin systems and build the carbon skeleton of the molecule.[1]
Q4: Are there any simple experimental adjustments I can make to try and resolve overlapping signals without resorting to more complex experiments?
A4: Yes, several simple adjustments can sometimes resolve minor signal overlap:
-
Change the solvent: Altering the solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can induce small changes in chemical shifts that may be sufficient to separate overlapping peaks.
-
Vary the temperature: Acquiring spectra at different temperatures can also alter chemical shifts and may resolve overlapping signals, especially if conformational exchange is a contributing factor.
Troubleshooting Guides
Problem 1: Significant Overlap in the Methylene and Methine Region of the ¹H NMR Spectrum
Symptoms: A dense cluster of signals in the aliphatic region of the ¹H NMR spectrum, making it impossible to determine multiplicities and extract coupling constants for individual protons.
Solutions:
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and can help to resolve some of the overlap.[1]
-
¹H-¹³C HSQC: This is the most effective way to resolve overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[1]
-
¹³C DEPT-135: A DEPT-135 experiment will distinguish between CH, CH₂, and CH₃ groups, which can help to deconvolute the overlapped region.
Problem 2: Ambiguous Correlations in 2D Spectra Due to Overlap
Symptoms: Cross-peaks in COSY, TOCSY, or HMBC spectra are too close to each other or overlap, leading to uncertainty in assigning correlations.
Solutions:
-
3D NMR Spectroscopy: For extremely complex cases, 3D NMR experiments like HSQC-TOCSY or NOESY-HSQC can provide an additional dimension of resolution, which is invaluable for separating overlapping signals in 2D spectra.[1]
-
Non-Uniform Sampling (NUS): NUS is a data acquisition technique that allows for higher resolution in the indirect dimensions of 2D and 3D experiments without a prohibitive increase in experiment time. This can significantly improve the separation of cross-peaks.
Experimental Protocols
Key 2D NMR Experiments for Structure Elucidation
| Experiment | Purpose | Typical Acquisition Parameters | Processing Notes |
| ¹H-¹³C HSQC | Correlate protons to their directly attached carbons. | d1 = 1-2 s, td(F2) = 2K, td(F1) = 256-512, ns = 2-8, cnst2 (¹JCH) = 145 Hz | Sine-bell or squared sine-bell window function in both dimensions. |
| ¹H-¹H COSY | Identify scalar-coupled protons (2-3 bonds). | d1 = 1-2 s, td(F2) = 2K, td(F1) = 512, ns = 2-4 | Sine-bell or squared sine-bell window function in both dimensions. |
| ¹H-¹H TOCSY | Correlate all protons within a spin system. | d1 = 1-2 s, td(F2) = 2K, td(F1) = 256-512, ns = 2-8, mixing time = 60-100 ms | Sine-bell or squared sine-bell window function in both dimensions. |
| ¹H-¹³C HMBC | Correlate protons to carbons over multiple bonds (2-4 bonds). | d1 = 1-2 s, td(F2) = 2K, td(F1) = 512, ns = 8-16, cnst13 (ⁿJCH) = 8 Hz | Sine-bell or squared sine-bell window function in both dimensions. |
Visualizing Troubleshooting Workflows
A logical approach to troubleshooting NMR signal overlap is essential. The following diagrams illustrate decision-making pathways for resolving common issues.
Caption: Decision tree for selecting appropriate NMR experiments to resolve signal overlap.
References
Technical Support Center: Kadsuphilin J Assay Interference
Welcome to the technical support center for troubleshooting issues related to Kadsuphilin J in cell-based assays. This resource provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results when evaluating the effects of this compound on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound is a novel triterpenoid saponin with a deep reddish-brown color in solution. Its chemical properties can lead to interference in common colorimetric and fluorometric cell viability assays. The primary reasons for interference are:
-
Optical Interference: The inherent color of this compound can absorb light in the same wavelength range as the assay readout, leading to artificially high or low absorbance readings.[1]
-
Reducing Potential: As a natural product, this compound may have reducing properties that can directly react with tetrazolium salts (e.g., MTT, XTT, WST-1), converting them to their colored formazan product non-enzymatically. This leads to a false-positive signal of cell viability.
-
Biological Effects: this compound is a potent inhibitor of the PI3K/Akt signaling pathway, which can induce apoptosis and affect overall metabolic activity. These biological effects can be difficult to distinguish from direct assay interference.
Q2: I'm observing higher than expected cell viability in my MTT assay when treating with this compound. What could be the cause?
A2: This is a common issue. The most likely cause is direct reduction of the MTT tetrazolium salt by this compound, or spectral interference from the compound itself.[2][3] To confirm this, you should run a control experiment with this compound in cell-free media. If you observe a color change or a significant absorbance reading in the absence of cells, this indicates direct interference.
Q3: My LDH assay results are showing increased cytotoxicity with this compound, but this contradicts my other viability data. Why might this be happening?
A3: While LDH assays are generally less prone to colorimetric interference than tetrazolium-based assays, some compounds can still interfere.[4] this compound might be directly inhibiting the LDH enzyme activity or interfering with the coupled enzymatic reaction used to detect LDH.[4] It is also possible that at high concentrations, this compound is causing membrane disruption, leading to LDH release that is not indicative of apoptosis.[1][5]
Q4: Can I use a different viability assay to avoid interference from this compound?
A4: Yes, switching to an assay with a different detection method is a good strategy. An ATP-based luminescence assay, which measures the ATP present in viable cells, is often a reliable alternative as it is less susceptible to colorimetric and redox interference.[6] Alternatively, a cell counting method using trypan blue exclusion or a fluorescent live/dead stain can provide a more direct measure of cell viability.[7]
Q5: How can I modify my current assay protocol to minimize interference from this compound?
A5: Several protocol modifications can help. For tetrazolium-based assays, you can wash the cells with PBS after the treatment incubation and before adding the assay reagent to remove any residual this compound. For all assays, it is crucial to include proper controls, such as "compound only" wells (no cells) to measure background absorbance or reactivity.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Tetrazolium-Based Assays (MTT, XTT, WST-1)
Symptoms:
-
Higher than expected absorbance values in treated wells.
-
High background absorbance in "compound only" control wells.
-
Poor dose-response curve.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct reduction of tetrazolium salt | 1. Set up a "compound only" control by adding this compound to cell-free media and the assay reagent.[2] 2. If absorbance is high, this compound is directly reducing the tetrazolium salt. 3. Solution: Wash cells with PBS after treatment and before adding the assay reagent. If interference persists, switch to a non-tetrazolium-based assay. |
| Spectral interference | 1. Measure the absorbance spectrum of this compound in your assay medium. 2. If there is significant overlap with the assay's measurement wavelength, this will cause interference.[1] 3. Solution: Subtract the absorbance of the "compound only" control from your experimental wells. If the interference is very high, consider an alternative assay. |
| Incomplete formazan solubilization (MTT assay) | 1. Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking.[8] 2. Check that your solubilization buffer is appropriate for your cell type and density.[8] |
Issue 2: Discrepancies Between LDH Assay and Other Viability Assays
Symptoms:
-
LDH assay shows high cytotoxicity, while other assays (e.g., MTT, ATP-based) suggest higher viability.
-
Non-linear dose-response in the LDH assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct inhibition of LDH enzyme | 1. Perform an LDH activity assay with purified LDH enzyme in the presence and absence of this compound. 2. A decrease in LDH activity in the presence of the compound indicates direct inhibition.[4] 3. Solution: Use a different cytotoxicity assay, such as a live/dead fluorescent stain. |
| Interference with coupled enzymatic reaction | 1. The LDH assay uses a coupled reaction to produce a colored product. This compound may interfere with this secondary reaction.[4] 2. Solution: Consult the assay kit manufacturer for known interfering compounds. Consider an alternative cytotoxicity endpoint. |
| Bacterial contamination | 1. Some bacteria can produce proteases or alter the pH of the culture medium, which can interfere with the LDH assay.[9][10][11] 2. Solution: Regularly test cell cultures for mycoplasma and other bacterial contamination. |
Experimental Protocols
Protocol 1: Control Experiment for Tetrazolium Assay Interference
This protocol is designed to determine if this compound directly reduces the tetrazolium salt or interferes with the absorbance reading.
Materials:
-
96-well plate
-
Cell culture medium (without phenol red is recommended)
-
This compound stock solution
-
MTT, XTT, or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include a "medium only" control.
-
Add the appropriate volume of your tetrazolium reagent to each well (e.g., 10 µL of WST-1).[12]
-
Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.[6]
-
If using MTT, add 100 µL of solubilization solution and mix thoroughly.[6]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).[13]
Data Analysis: Subtract the absorbance of the "medium only" control from all other readings. If the resulting absorbance values are significant and concentration-dependent, this confirms interference.
Protocol 2: ATP-Based Cell Viability Assay
This assay is a good alternative to tetrazolium-based assays as it is less prone to interference from colored or reducing compounds.
Materials:
-
White, opaque 96-well plates
-
Cells and culture medium
-
This compound
-
ATP-based viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a white, opaque 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add the ATP assay reagent to each well in a volume equal to the culture medium volume.[6]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcbiotech.com [atcbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 11. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 12. 細胞計數與健康分析 [sigmaaldrich.com]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Mitigating Off-Target Effects of Kadsuphilin J
Welcome to the technical support center for Kadsuphilin J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of this compound, a potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound and why are they a concern?
A1: this compound is designed to potently inhibit its primary target, Kinase A. However, like many kinase inhibitors, it can interact with other kinases due to the conserved nature of the ATP-binding pocket.[1][2] This can lead to unintended biological consequences, inaccurate experimental results, and potential toxicity. Documented off-target effects of this compound include the inhibition of Kinase X and Kinase Y, which have been associated with cellular stress and apoptosis in certain models.
Q2: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key validation strategies include:
-
Using a Structurally Distinct Inhibitor: Treat cells with a different inhibitor that targets Kinase A but has a distinct chemical structure. If this second inhibitor reproduces the same phenotype, it is more likely an on-target effect.[3]
-
Dose-Response Analysis: A clear, dose-dependent phenotype that correlates with the IC50 of this compound for Kinase A suggests an on-target effect.[3]
Q3: What methods are available to identify unknown off-targets of this compound?
A3: Several powerful techniques can be used for unbiased, proteome-wide identification of off-targets.[6] These include:
-
Kinome Profiling: Techniques like KiNativ, KINOMEscan™, or Kinobeads can assess the interaction of this compound with hundreds of kinases simultaneously.[7][8][9]
-
Chemical Proteomics: Methods such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by this compound binding in intact cells.[6][10]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-based guides to address specific experimental challenges related to this compound's off-target effects.
Guide 1: Systematic Identification of Off-Target Interactions
Question: My experiment is yielding ambiguous results. How can I get a comprehensive profile of this compound's kinase targets and off-targets in my cell line?
Answer: A kinome-wide profiling experiment is the gold standard for systematically identifying inhibitor targets. The Kinobeads pull-down assay combined with quantitative mass spectrometry is a robust method for this purpose.[7] This approach assesses which kinases are "protected" from binding to immobilized, broad-spectrum kinase inhibitors by pre-incubation with this compound.
Workflow for Off-Target Identification
Caption: Workflow for identifying this compound off-targets using Kinobeads.
Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM)
| Kinase Target | Gene Symbol | % Inhibition (Relative to DMSO) | Classification |
| Kinase A | KINA | 99.5% | On-Target |
| Kinase X | KINX | 85.2% | Primary Off-Target |
| Kinase Y | KINY | 76.8% | Primary Off-Target |
| Kinase B | KINB | 45.1% | Secondary Off-Target |
| Kinase C | KINC | 20.3% | Weak Off-Target |
Guide 2: Validating a Phenotype-Driving Off-Target
Question: My kinome scan identified Kinase X as a major off-target, and I suspect it's causing the cytotoxicity I observe. How can I confirm this?
Logic of an siRNA Rescue Experiment
Caption: Logic diagram for validating an off-target using siRNA knockdown.
Protocol: siRNA Rescue Experiment
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in 24-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of wells: one for a non-targeting control siRNA and one for an siRNA targeting Kinase X.
-
Dilute siRNA in serum-free media. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, incubate for 15 minutes at room temperature, and add the complexes to the cells.
-
-
Incubation: Incubate cells for 48 hours to allow for sufficient knockdown of Kinase X.
-
This compound Treatment:
-
After 48 hours, treat half of the control wells and half of the Kinase X knockdown wells with this compound at a cytotoxic concentration (e.g., 5x the EC50 for cytotoxicity).
-
Treat the remaining wells with a vehicle control (DMSO).
-
-
Viability Assay: After another 24-48 hours, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Analysis: Compare the viability of cells treated with this compound in the control siRNA group versus the Kinase X siRNA group. A significant increase in viability in the Kinase X knockdown group indicates a successful rescue.
Guide 3: Improving Selectivity Through Medicinal Chemistry
Question: I have confirmed that off-target activity is limiting the utility of this compound. How can I develop a more selective analog?
Answer: Improving selectivity requires a medicinal chemistry approach guided by Structure-Activity Relationship (SAR) studies.[12][13] The goal is to design new analogs of this compound that retain high affinity for Kinase A while reducing affinity for off-targets like Kinase X. This often involves exploiting subtle differences in the amino acid residues of the respective ATP-binding pockets.[1][2]
Strategies for Enhancing Selectivity:
-
Exploit Gatekeeper Residue Differences: If Kinase A has a small gatekeeper residue (e.g., glycine, alanine) and Kinase X has a large one (e.g., methionine, phenylalanine), adding a bulky chemical group to this compound can create a steric clash that prevents it from binding to Kinase X.[1]
-
Target Non-Conserved Cysteines: If Kinase A possesses a non-conserved cysteine residue near the binding site, an analog can be designed to form a covalent bond with this cysteine, dramatically increasing both potency and selectivity.[2]
-
Structure-Based Design: Use computational docking and molecular modeling to predict how modifications to this compound will alter its binding to both on- and off-targets.[10]
Table 2: Comparative Potency of Hypothetical this compound Analogs
| Compound | Modification | IC50 Kinase A (nM) | IC50 Kinase X (nM) | Selectivity Ratio (Kinase X / Kinase A) |
| This compound | Parent Scaffold | 10 | 50 | 5 |
| Analog KJ-02 | Added methyl group | 12 | 300 | 25 |
| Analog KJ-05 | Added bulky phenyl group | 15 | > 5,000 | > 333 |
| Analog KJ-09 | Added acrylamide (covalent) | 2 | > 10,000 | > 5,000 |
Guide 4: Mitigating Off-Target Effects Through Dosing Strategy
Question: I cannot chemically modify this compound. Are there experimental approaches to find a dose that maximizes on-target effects while minimizing off-target toxicity?
Answer: Yes, by carefully performing dose-response studies, you can identify a "therapeutic window"—a concentration range where the on-target effect is significant but the off-target effect is minimal.[14][15] This is particularly useful when the on-target is more potently inhibited than the off-target.
Concept of the Therapeutic Window
Caption: The therapeutic window is the dose range where efficacy is high and toxicity is low.
Protocol: Dose-Response Curve for On- and Off-Target Effects
-
Assay Setup:
-
On-Target Assay: Use an assay that measures the direct activity of Kinase A or a downstream substrate. This could be a Western blot for a phospho-protein or a cell-based reporter assay.[16][17]
-
Off-Target Assay: Use an assay that measures the phenotype linked to Kinase X inhibition (e.g., a cytotoxicity or apoptosis assay).
-
-
Dose Range: Prepare a 10-point serial dilution of this compound, spanning a wide concentration range (e.g., from 1 nM to 10 µM). Include a vehicle-only control.
-
Cell Treatment: Treat cells with the different concentrations of this compound for a predetermined amount of time (e.g., 24 hours).
-
Data Collection: Perform both the on-target and off-target assays on the treated cells.
-
Data Analysis:
-
Plot the results for both assays on a semi-log graph with concentration on the x-axis and percent effect on the y-axis.
-
Calculate the EC50 (for on-target effect) and the CC50 (for cytotoxic/off-target effect).
-
The optimal concentration for your experiments will be at or slightly above the EC50 for the on-target effect, but well below the CC50 for the off-target effect.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
- 10. benchchem.com [benchchem.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journaljcti.com [journaljcti.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. nuvisan.com [nuvisan.com]
Technical Support Center: Dosage Optimization for Novel Compounds in Animal Models
Disclaimer: Information on a specific compound named "Kadsuphilin J" is not publicly available. This guide provides a general framework and best practices for dosage optimization of a novel investigational compound, hereafter referred to as "Compound X," in animal models, based on established principles of pharmacology and toxicology.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for Compound X in my first animal study?
A1: Selecting a starting dose for a novel compound requires a multi-faceted approach. Initially, in vitro data on cytotoxicity (e.g., IC50 in relevant cell lines) can provide a preliminary indication of the compound's potency. This data can be used in conjunction with allometric scaling from in vitro to in vivo models, although this is a predictive method and should be approached with caution. A common starting point for acute toxicity studies is a dose escalation design, beginning with a low dose (e.g., 1-10 mg/kg) and observing for any adverse effects before escalating the dose in subsequent cohorts.[1][2] It is also crucial to conduct a thorough literature review of compounds with similar structures or mechanisms of action to inform your starting dose range.
Q2: What are the key factors to consider when optimizing the dosage of Compound X?
A2: Dosage optimization is influenced by a variety of factors including the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the animal species and strain being used, the disease model, and the intended therapeutic window.[3][4] Key considerations include:
-
Pharmacokinetics (PK): How the animal's body affects the drug, including its absorption, distribution, metabolism, and excretion (ADME). A compound with a short half-life may require more frequent dosing.[3][5]
-
Pharmacodynamics (PD): How the drug affects the animal's body. Understanding the relationship between drug concentration and its biological effect is crucial.
-
Toxicity: Identifying the maximum tolerated dose (MTD) and any dose-limiting toxicities is a primary goal of initial studies.[1][6][7]
-
Efficacy: Determining the minimum effective dose (MED) in a relevant disease model.
-
Therapeutic Index: The ratio between the toxic and therapeutic doses. A wider therapeutic index is generally desirable.
Q3: What are the common signs of toxicity I should monitor for in my animal models?
A3: Clinical signs of toxicity can vary depending on the compound's mechanism of action and the animal species. Common signs to monitor for include:[1]
-
Changes in body weight (a sensitive indicator of general health)
-
Alterations in food and water consumption
-
Behavioral changes (e.g., lethargy, hyperactivity, stereotypical behaviors)
-
Changes in posture or gait
-
Variations in body temperature
-
Gastrointestinal disturbances (e.g., diarrhea, constipation)
-
Changes in the appearance of fur, skin, or eyes
Systematic observation and scoring of these signs are critical in toxicology studies.[6]
Troubleshooting Guide
Q1: My initial doses of Compound X resulted in high mortality in the animal cohort. What should I do?
A1: High mortality indicates that the starting doses were too high. The immediate step is to halt the experiment and re-evaluate the starting dose.
-
Dose Reduction: Reduce the starting dose significantly, for example, by a factor of 10, for the next cohort.
-
Review Preliminary Data: Re-examine any in vitro cytotoxicity data or information on similar compounds that informed your initial dose selection.
-
Staggered Dosing: In your next study, consider a staggered dosing approach where a single animal receives the dose first, and after a sufficient observation period with no severe adverse events, the rest of the cohort is dosed.
-
Route of Administration: Consider if the route of administration (e.g., intravenous vs. oral) could be contributing to acute toxicity and if an alternative route should be explored.
Q2: I am not observing any therapeutic effect of Compound X in my disease model, even at what I believe to be high doses. What could be the issue?
A2: A lack of efficacy can stem from several factors:
-
Insufficient Exposure: The compound may have poor bioavailability or be rapidly metabolized and cleared, resulting in plasma concentrations that are too low to be effective.[5] A pharmacokinetic study is essential to determine the drug's exposure (AUC) and peak concentration (Cmax) at the administered doses.[8][9]
-
Target Engagement: The compound may not be reaching its intended biological target in sufficient concentrations.
-
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state you are trying to model.
-
Formulation Issues: The compound may not be adequately soluble or stable in the vehicle used for administration, leading to poor absorption.[10]
Q3: I am seeing significant variability in the responses of individual animals to the same dose of Compound X. How can I address this?
A3: High inter-individual variability can confound the interpretation of results.
-
Animal Homogeneity: Ensure that the animals used are of a similar age, weight, and genetic background.
-
Controlled Environment: Maintain a consistent environment (e.g., light-dark cycle, temperature, humidity) and diet, as these can influence drug metabolism.
-
Dosing Technique: Verify that the dosing technique is consistent and accurate for all animals. For oral gavage, for instance, ensure proper placement to avoid variability in absorption.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers.
Data Presentation
Table 1: Example Summary of a Dose-Range Finding Study for Compound X
| Dose Group (mg/kg) | Number of Animals | Route of Administration | Key Observations | Body Weight Change (%) | Mortality |
| Vehicle Control | 5 | Oral | No observable adverse effects | +5.2 | 0/5 |
| 10 | 5 | Oral | No observable adverse effects | +4.8 | 0/5 |
| 30 | 5 | Oral | Mild lethargy observed 1-2 hours post-dose | +2.1 | 0/5 |
| 100 | 5 | Oral | Significant lethargy, piloerection | -3.5 | 1/5 |
| 300 | 5 | Oral | Severe lethargy, ataxia, hunched posture | -10.2 | 3/5 |
Table 2: Example Pharmacokinetic Parameters of Compound X in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng*h/mL) | 3200 | 2400 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 75 |
Experimental Protocols
Protocol 1: Acute Dose-Range Finding (Dose Escalation) Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Assign animals to dose groups (e.g., vehicle control, low, mid, and high dose) with a sufficient number of animals per group (typically 3-5 of each sex).
-
Formulation: Prepare Compound X in a suitable vehicle (e.g., saline, corn oil).
-
Administration: Administer a single dose of Compound X or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.[1]
-
Body Weight: Record body weight prior to dosing and at least twice weekly for the duration of the study.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Protocol 2: Basic Pharmacokinetic Study in Rodents
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.
-
Group Allocation: Assign animals to either an intravenous (IV) or oral (PO) dose group.
-
Administration:
-
IV Group: Administer a single bolus dose of Compound X via the cannula.
-
PO Group: Administer a single dose of Compound X via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method (e.g., LC-MS/MS).[9]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[8]
Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Hypothetical signaling pathway for Compound X.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and sub-chronic toxicological evaluation of the herbal product HAD-B1 in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Juvenile animal toxicity study designs to support pediatric drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dose-finding study with a novel water-soluble formulation of paclitaxel for the treatment of malignant high-grade solid tumours in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Kadsuphilin J and Related Lignans
Disclaimer: As of the latest literature search, a detailed, step-by-step total synthesis for Kadsuphilin J has not been publicly documented. However, significant research has been published on the synthesis of structurally related compounds, such as Kadsuphilin N. This technical support guide leverages the insights from the synthesis of these analogues to address potential challenges and provide troubleshooting guidance that is likely applicable to the synthesis of this compound. The following information is primarily based on the synthetic strategies developed for Kadsuphilin N and should be adapted and optimized for the specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of complex lignans like this compound?
A1: Scaling up the synthesis of structurally complex natural products like this compound presents several significant challenges:
-
Reagent and Catalyst Cost and Availability: Reagents and catalysts that are feasible for small-scale laboratory synthesis may become prohibitively expensive or difficult to source in the larger quantities required for scale-up.[1]
-
Reaction Control and Safety: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale, requiring careful thermal management and potentially different reagent addition strategies.[2]
-
Purification and Isolation: Chromatographic purification methods that are effective at the milligram or gram scale are often not practical for kilogram-scale production. Alternative purification techniques like crystallization or trituration may need to be developed.
-
Reproducibility: Reactions that work well on a small scale may not translate directly to a larger scale, leading to issues with yield and purity.[1][3] This can be due to factors such as mixing efficiency, heat transfer, and the effect of trace impurities.
-
Stereocontrol: Maintaining high levels of stereoselectivity can be more challenging on a larger scale, potentially requiring re-optimization of reaction conditions.
Q2: I am having trouble with the solubility of my starting materials. What can I do?
A2: Solubility issues are common when working with complex organic molecules. Here are a few troubleshooting steps:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. A combination of polar and non-polar solvents can sometimes improve solubility.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your starting materials. However, be mindful of the thermal stability of your compounds.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.
-
Use of Co-solvents: In some cases, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve solubility.
Q3: How can I monitor the progress of the reaction effectively?
A3: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts. Common techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative data and can be used to track the concentration of reactants and products over time. Developing a stability-indicating HPLC method is crucial for identifying degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of intermediates and products, helping to confirm the progress of the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in the key cyclization step. | 1. Inefficient radical generation or propagation. 2. Competing side reactions or degradation of starting material. 3. Suboptimal concentration of reactants. | 1. Ensure all reagents are pure and dry. Optimize the concentration of the radical initiator. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider using radical trapping agents in control experiments to understand side reactions.[5] 3. Conduct a concentration study to find the optimal dilution for the reaction. |
| Formation of multiple, difficult-to-separate byproducts. | 1. Lack of regioselectivity or stereoselectivity in the reaction. 2. Decomposition of the product under the reaction or workup conditions. | 1. Re-evaluate the catalyst, ligand, and solvent system. Temperature can also have a significant impact on selectivity. 2. Analyze the byproducts to understand the decomposition pathways. Adjust the workup procedure to be milder (e.g., lower temperature, use of buffered solutions). |
| Incomplete reaction even after extended reaction times. | 1. Deactivation of the catalyst. 2. Insufficient reagent stoichiometry. 3. Presence of inhibitors in the starting materials or solvents. | 1. Add a fresh portion of the catalyst. Ensure the reaction is performed under conditions that do not degrade the catalyst. 2. Re-check the stoichiometry of all reagents and add more of the limiting reagent if necessary. 3. Purify all starting materials and solvents before use. |
| Difficulty in removing the metal catalyst after the reaction. | 1. Strong coordination of the catalyst to the product. 2. Precipitation of the catalyst in an unfilterable form. | 1. Use a metal scavenger resin to remove the residual catalyst. 2. Filter the reaction mixture through a pad of Celite or silica gel. Sometimes, washing with a specific aqueous solution (e.g., ammonium chloride) can help precipitate the metal salts for easier removal. |
Experimental Protocols
The following protocols are based on the synthesis of Kadsuphilin N and are provided as a representative example.
Protocol 1: Radical Spirocyclization
This protocol describes a key step in the synthesis of the spirocyclic core.
Materials:
-
Biaryl precursor
-
N-Hydroxyphthalimide (NHPI) ester derivative of the biaryl precursor
-
Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂)
-
XantPhos
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
N,N-Dimethylacetamide (DMA)
-
Blue LEDs
Procedure:
-
In a reaction vessel, dissolve the NHPI ester of the biaryl precursor in DMA.
-
Add Pd(PPh₃)₂Cl₂ (10 mol%), XantPhos (12 mol%), and K₂CO₃ (1.2 equiv.).
-
Add H₂O (1.0 equiv.) to the reaction mixture.
-
Irradiate the mixture with blue LEDs at room temperature for 8 hours.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the spirocyclic product.
Protocol 2: Olefin Hydration
This protocol outlines the hydration of an olefin using Mukaiyama's conditions.
Materials:
-
Spirocyclic olefin
-
Oxygen (O₂)
-
Tris(dipivaloylmethanato)manganese(III) (Mn(dpm)₃)
-
Phenylsilane (PhSiH₃)
-
Isopropanol (ⁱPrOH)
-
1,2-Dichloroethane (1,2-DCE)
-
Triphenylphosphine (PPh₃)
Procedure:
-
Dissolve the spirocyclic olefin in a 1:1 mixture of ⁱPrOH and 1,2-DCE.
-
Cool the solution to 0 °C.
-
Bubble O₂ through the solution and add Mn(dpm)₃ (5 mol%) and PhSiH₃ (5.0 equiv.).
-
Stir the reaction at 0 °C for 4 hours.
-
Add PPh₃ (1.5 equiv.) and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.
-
Quench the reaction and purify the product by chromatography.
Data Presentation
The following table summarizes representative yields for key steps in the synthesis of a Kadsuphilin N analogue.
| Reaction Step | Product | Yield | Notes |
| Radical Spirocyclization | Spirocyclic intermediate | 53% | Yield based on recovered starting material is 70%.[5] |
| Olefin Hydration | Kadsuphilin N | 65% | A C2' epimer is also formed in 13% yield (5:1 d.r.).[5] |
| Ester Exchange (Step 1) | C9 alcohol intermediate | 86% | [5] |
| Ester Exchange (Step 2) | Kadsuphilol G / Kadsulignan D | 87% / 11% | [5] |
Visualization
The following diagram illustrates a generalized workflow for the synthesis of a Kadsuphilin analogue, highlighting key transformations.
Caption: Synthetic workflow for a Kadsuphilin analogue.
References
Technical Support Center: Kadsuphilin J Purification via Column Chromatography
Welcome to the technical support center for the purification of Kadsuphilin J. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography purification of this lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a lignan isolated from the roots of Kadsura longipedunculata.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C22H30O7 |
| Molecular Weight | 406.47 g/mol |
| CAS Number | 1017242-94-2 |
| Solubility | Soluble in DMSO (10 mM) |
| Chemical Class | Lignan |
Q2: What type of column chromatography is typically used for purifying lignans like this compound?
Both normal-phase and reversed-phase chromatography can be employed for the purification of lignans. The choice depends on the polarity of the crude extract and the specific separation requirements. Silica gel is a common stationary phase for normal-phase chromatography, while C18-bonded silica is frequently used for reversed-phase chromatography.[2]
Q3: How do I choose the right solvent system for my column?
The ideal solvent system should provide good separation of this compound from other components in your crude extract. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC) for normal-phase or High-Performance Liquid Chromatography (HPLC) for reversed-phase. Aim for a solvent system that gives this compound an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation in normal-phase column chromatography.[3] For reversed-phase, a gradient elution from a polar solvent (like water) to a less polar organic solvent (like acetonitrile or methanol) is common.[2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation of this compound
You are running a column, but the fractions containing this compound are heavily contaminated with other compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of your eluent may be too high, causing co-elution of compounds. Re-optimize your solvent system using TLC or analytical HPLC to achieve better separation. |
| Column Overloading | Too much sample was loaded onto the column. Reduce the amount of crude extract applied to the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight. |
| Poor Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly without any cracks or air bubbles. |
| Sample Applied in Too Much Solvent | The sample should be loaded in the minimum possible volume of a solvent in which it is highly soluble.[5] If the sample is dissolved in a strong solvent, it can lead to band broadening. |
Experimental Protocol: Optimizing Solvent Systems with TLC
-
Dissolve a small amount of your crude extract in a suitable solvent.
-
Spot the dissolved extract onto several TLC plates.
-
Develop each TLC plate in a different solvent system (e.g., varying ratios of hexane and ethyl acetate for normal-phase).
-
Visualize the spots under UV light or by staining.
-
Select the solvent system that provides the best separation for the spot corresponding to this compound, ideally with an Rf value between 0.2 and 0.4.
Problem 2: this compound Is Not Eluting from the Column
You have run a significant volume of solvent through the column, but you cannot detect this compound in the collected fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Polarity is Too Low | The eluent is not strong enough to move this compound down the column. Gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Compound Decomposition on Stationary Phase | Some compounds can degrade on acidic silica gel.[3] Test the stability of this compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If it is unstable, consider using a different stationary phase like neutral alumina or a reversed-phase column. |
| Compound is Highly Polar | This compound may be strongly adsorbed to the stationary phase. A more polar solvent system or a different type of chromatography (e.g., reversed-phase) may be necessary. |
Troubleshooting Workflow: No Elution of Target Compound
Caption: Troubleshooting steps when this compound does not elute.
Problem 3: Tailing or Broadening of Peaks in HPLC Analysis of Fractions
The HPLC chromatograms of your collected fractions show that the peak for this compound is tailing or very broad, indicating poor separation efficiency.
Possible Causes and Solutions:
| Cause | Solution |
| Interactions with Active Sites on Stationary Phase | Residual silanol groups on the silica surface can interact with polar functional groups on this compound, causing tailing. Adding a small amount of a competitive base (like triethylamine) to the mobile phase in normal-phase, or adjusting the pH in reversed-phase, can mitigate this.[6] |
| Column Overload in HPLC | Injecting too concentrated a sample onto the HPLC column can cause peak distortion. Dilute your sample before injection. |
| Mobile Phase pH is Inappropriate (Reversed-Phase) | The pH of the mobile phase can affect the ionization state and peak shape of ionizable compounds.[2] Although this compound is not strongly ionizable, adjusting the pH might improve peak shape. |
| Column Contamination or Degradation | The HPLC column itself may be contaminated or have a void at the head. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary. |
Signaling Pathway Analogy for Troubleshooting Peak Tailing
Caption: Logical flow for diagnosing and resolving HPLC peak tailing.
Problem 4: Sample Precipitation Upon Loading onto the Column
When you apply your dissolved crude extract to the top of the column, a precipitate forms.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Eluent | The solvent you used to dissolve the sample is much more polar than the initial column eluent, causing the sample to crash out. |
| Solution | Use a "dry loading" technique.[5] Dissolve your sample in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. |
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude extract in a minimal amount of a solvent in which it is fully soluble (e.g., dichloromethane or acetone).
-
In a round-bottom flask, add silica gel (approximately 5-10 times the weight of your extract).
-
Add the dissolved sample to the flask and mix well to ensure the silica is evenly coated.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed chromatography column.
-
Gently add a layer of sand on top of the dry-loaded sample before starting the elution.[5]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. chromtech.com [chromtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chrominfo: Factors affecting reversed-phase chromatography [chrominfo.blogspot.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. bvchroma.com [bvchroma.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Lignans: Podophyllotoxin vs. Arctigenin
For Researchers, Scientists, and Drug Development Professionals
Anti-platelet Activity
Abnormal platelet aggregation is a key factor in the development of thrombotic diseases. Several lignans have been investigated for their potential to inhibit platelet activation and aggregation.
Comparative Data on Anti-platelet Activity
| Lignan | Agonist | Concentration | Inhibition (%) | Assay System | Reference |
| Arctigenin | Collagen (3 µg/mL) | 100 µM | ~50% | Washed Human Platelets | [2] |
| Thrombin (0.05 U/mL) | 100 µM | ~40% | Washed Human Platelets | [2] | |
| ADP (20 µM) | 100 µM | ~30% | Platelet-Rich Plasma (PRP) | [2] | |
| (-)-3',4'-O,O-demethylenehinokinin | Arachidonic Acid (AA) | 100 µg/mL | 100% | Washed Rabbit Platelets | [3] |
| Collagen | 100 µg/mL | 100% | Washed Rabbit Platelets | [3] | |
| PAF | 100 µg/mL | 100% | Washed Rabbit Platelets | [3] | |
| Deoxypodophyllotoxin | Arachidonic Acid (AA) | 10 µM | ~90% | Washed Rabbit Platelets | [4] |
| Collagen | 10 µM | ~80% | Washed Rabbit Platelets | [4] |
Experimental Protocol: Platelet Aggregation Assay
Objective: To assess the inhibitory effect of lignans on platelet aggregation induced by various agonists.
Materials:
-
Human or rabbit whole blood
-
Anticoagulant (e.g., Acid-Citrate-Dextrose)
-
Platelet-rich plasma (PRP) or washed platelets
-
Agonists: Adenosine diphosphate (ADP), collagen, thrombin, arachidonic acid (AA), platelet-activating factor (PAF)
-
Test lignans (dissolved in a suitable solvent, e.g., DMSO)
-
Platelet aggregometer
-
Tyrode's solution
Procedure:
-
Platelet Preparation:
-
For PRP: Centrifuge anticoagulated whole blood at a low speed (e.g., 150 x g) for 10 minutes. The supernatant is the PRP.
-
For washed platelets: Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets. Resuspend the platelet pellet in Tyrode's solution.
-
-
Aggregation Measurement:
-
Adjust the platelet count to a standardized concentration (e.g., 3 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stirring bar.
-
Add the test lignan at various concentrations or the vehicle control and incubate for a specified time (e.g., 2 minutes).
-
Induce platelet aggregation by adding an agonist (e.g., ADP, collagen).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the lignan to that of the vehicle control.
-
Signaling Pathway: Arctigenin's Anti-platelet Action
Caption: Arctigenin inhibits platelet aggregation.[2][5]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Lignans have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[6]
Comparative Data on Anti-inflammatory Activity
| Lignan | Model | Key Target/Effect | IC50 / Effective Concentration | Reference |
| Arctigenin | LPS-stimulated RAW264.7 macrophages | ↓ NO production | IC50: 7.1 µM | [7] |
| ↓ PGE2 production | IC50: 5.9 µM | [7] | ||
| ↓ TNF-α, IL-6 production | Significant inhibition at 1-10 µM | [8] | ||
| Podophyllotoxin | LPS-stimulated RAW264.7 macrophages | ↓ NO production | IC50: ~10 µM | [9] |
| ↓ TNF-α, IL-1β production | Significant inhibition at 1-10 µM | [1][10] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To measure the inhibitory effect of lignans on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test lignans
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathway: Lignan-mediated Anti-inflammatory Action
Caption: Lignans' anti-inflammatory mechanism.[6][8]
Anticancer Activity
The cytotoxic and antiproliferative properties of lignans have been extensively studied, with some derivatives being used in clinical cancer therapy.[9]
Comparative Data on Anticancer Activity
| Lignan | Cell Line | Activity | IC50 | Reference |
| Podophyllotoxin | A549 (Lung) | Cytotoxicity | 0.008 µM | [11] |
| HCT116 (Colon) | Cytotoxicity | 0.006 µM | [11] | |
| MCF-7 (Breast) | Cytotoxicity | 0.012 µM | [11] | |
| Etoposide (Podophyllotoxin derivative) | Various | Topoisomerase II inhibition | Varies | [12] |
| Arctigenin | PANC-1 (Pancreatic) | Cytotoxicity | 15.6 µM | [7] |
| MCF-7 (Breast) | Cytotoxicity | 20.3 µM | [7] | |
| A549 (Lung) | Cytotoxicity | 25.1 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of lignans on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Appropriate cell culture medium with supplements
-
Test lignans
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test lignans and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Anticancer Mechanisms of Podophyllotoxin and Arctigenin
Caption: Anticancer mechanisms of lignans.[8][11]
Neuroprotective Activity
Neurodegenerative diseases pose a significant health challenge. Lignans have shown promise in protecting neurons from damage through various mechanisms, including antioxidant and anti-inflammatory actions.
Comparative Data on Neuroprotective Activity
| Lignan | Model | Key Effect | Reference |
| Arctigenin | MPP+-induced SH-SY5Y cells (Parkinson's model) | ↑ Cell viability, ↓ Apoptosis | [8] |
| 6-OHDA-induced rats (Parkinson's model) | Improved motor function | [8] | |
| Podophyllotoxin | CNS viral infection models | Interacts with viral proteases | [13] |
| General Lignans | Various neurotoxicity models | Antioxidant, anti-inflammatory effects | [14] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of lignans against neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with supplements
-
Neurotoxin (e.g., MPP+, 6-OHDA, Amyloid-beta)
-
Test lignans
-
Reagents for viability assays (e.g., MTT, LDH assay kit)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining kit, caspase activity assay)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Differentiation (optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, differentiate cells with agents like retinoic acid.
-
Treatment: Pre-treat the cells with different concentrations of the test lignans for a specified duration (e.g., 2-24 hours).
-
Neurotoxin Exposure: Add the neurotoxin to induce neuronal cell damage and incubate for an appropriate time (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or LDH assay to quantify cell viability.
-
Apoptosis: Use Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to assess the level of apoptosis.
-
Caspase Activity: Measure the activity of key apoptotic enzymes like caspase-3.
-
-
Data Analysis: Compare the outcomes in lignan-treated groups with the neurotoxin-only control to determine the extent of neuroprotection.
Signaling Pathway: Neuroprotective Mechanisms of Lignans
Caption: Neuroprotective actions of lignans.[8][14]
Conclusion
This comparative guide highlights the multifaceted biological activities of Podophyllotoxin and Arctigenin, showcasing their potential as therapeutic agents in various disease contexts. Podophyllotoxin and its derivatives are particularly potent as anticancer agents, primarily through their interaction with tubulin. Arctigenin demonstrates a broader range of activities, including significant anti-platelet, anti-inflammatory, and neuroprotective effects, often mediated through the modulation of key signaling pathways like PI3K/Akt and NF-κB.
The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry. Further investigation into the structure-activity relationships of these and other lignans will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases.
References
- 1. Podophyllotoxin and its derivatives: Potential anticancer agents of natural origin in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignans, an amide and anti-platelet activities from Piper philippinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arctigenin attenuates platelet activation and clot retraction by regulation of thromboxane A2 synthesis and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 12. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Podophyllotoxin Derivatives on Noncancerous Diseases: A Systematic Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Cytotoxicity: Kadsuphilin J and Podophyllotoxin
A direct comparative analysis of the cytotoxicity of Kadsuphilin J and Podophyllotoxin is not possible at this time due to the absence of publicly available scientific literature on the cytotoxic properties of this compound. Extensive searches of scientific databases have yielded no studies detailing the effects of this compound on cell viability or its mechanism of action.
In contrast, Podophyllotoxin is a well-characterized compound with a substantial body of research supporting its cytotoxic and antineoplastic properties. It is a lignan derived from the roots and rhizomes of Podophyllum species and has been a subject of scientific inquiry for its potent biological activities.
Podophyllotoxin: A Profile in Cytotoxicity
Podophyllotoxin exerts its cytotoxic effects primarily by inhibiting microtubule polymerization, a critical process for cell division. This disruption of the cellular skeleton leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Mechanism of Action of Podophyllotoxin
The primary mechanism of action for Podophyllotoxin involves its binding to tubulin, the protein subunit of microtubules. This binding prevents the assembly of microtubules, which are essential components of the mitotic spindle. The failure of spindle formation during mitosis results in the arrest of the cell cycle in the G2/M phase.
Derivatives of Podophyllotoxin, such as Etoposide and Teniposide, have been developed to enhance its therapeutic index and have a slightly different mechanism of action. These derivatives act as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, these drugs lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic pathways.
The signaling pathway for Podophyllotoxin-induced apoptosis can be illustrated as follows:
Caption: Simplified signaling pathway of Podophyllotoxin-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
A standard experimental workflow to determine the cytotoxicity of a compound like Podophyllotoxin typically involves the following steps:
Caption: General experimental workflow for determining cytotoxicity using an MTT assay.
Conclusion
While a comprehensive comparison guide is not feasible without data on this compound, the information provided on Podophyllotoxin serves as a benchmark for understanding the cytotoxic potential of natural products. Future research on this compound, should it become available, would be necessary to draw any meaningful comparisons regarding its efficacy and mechanism of action relative to well-established cytotoxic agents like Podophyllotoxin. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for the most current and detailed information on any compound of interest.
Unveiling the Anticancer Potential of Schisandraceae Lignans in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct xenograft validation of Kadsuphilin J's anticancer effects remains to be publicly documented, this guide offers a comparative analysis of closely related lignans from the Schisandraceae family, Schisandrin B and Gomisin A, for which in vivo xenograft data are available. This comparison provides valuable insights into the potential efficacy of this class of compounds against colorectal and ovarian cancers, benchmarked against established chemotherapeutic agents.
Comparative Efficacy in Colorectal Cancer Xenograft Models: Schisandrin B vs. Standard of Care
This section details the antitumor activity of Schisandrin B in a colorectal cancer xenograft model and compares it with the standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin.
Table 1: Efficacy of Schisandrin B, 5-Fluorouracil, and Oxaliplatin in Colorectal Cancer Xenograft Models
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) | Notes |
| Schisandrin B | 50 mg/kg, oral, every other day for 14 days | Not explicitly stated, but significant reduction in tumor volume and weight observed[1][2] | Significantly reduced compared to control[1][2] | Well-tolerated with no significant change in body weight[1][2]. |
| 5-Fluorouracil | 30 mg/kg, i.p., thrice weekly for 3 weeks | 36% | - | Used as a positive control, showed moderate tumor growth inhibition[3]. |
| 5-Fluorouracil + ZY0511 (LSD1 inhibitor) | 5-FU: 30 mg/kg, i.p., thrice weekly; ZY0511: 50 mg/kg/day, oral, for 3 weeks | 66% | - | Demonstrates potentiation of 5-FU effect with combination therapy[3]. |
| Oxaliplatin | 10 mg/kg, i.p., weekly for 2.5 weeks | TGI calculated at each time point, showing significant tumor suppression[4] | 376 mm³ (modeled) | Effective in reducing tumor volume in HCT116 xenografts[5]. |
| Control (Saline) | i.p. or oral | 0% | 1100 mm³ (modeled) | Represents baseline tumor growth[5]. |
Comparative Efficacy in Ovarian Cancer Xenograft Models: Gomisin A vs. Standard of Care
This section outlines the antitumor effects of Gomisin A in an ovarian cancer xenograft model, with a comparison to the standard-of-care treatments, Paclitaxel and Cisplatin.
Table 2: Efficacy of Gomisin A, Paclitaxel, and Cisplatin in Ovarian Cancer Xenograft Models
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) | Notes |
| Gomisin A + Paclitaxel | Not specified | Enhanced tumor growth inhibition compared to Paclitaxel alone[6] | Significantly reduced | Gomisin A appears to sensitize ovarian cancer cells to Paclitaxel[6]. |
| Paclitaxel | 20 mg/kg, twice a week for 4 weeks | Significant tumor burden reduction[7] | Significantly reduced compared to control | A standard chemotherapeutic for ovarian cancer[8]. |
| Cisplatin | 8 mg/kg, single i.p. injection | Dose-dependent growth delay | - | Effective in sensitive cell line xenografts (A2780)[9]. |
| Control (Saline) | i.p. | 0% | - | Represents baseline tumor growth. |
Experimental Protocols
A generalized methodology for assessing the anticancer effects of compounds in xenograft models is provided below, based on the protocols from the cited studies.
Establishment of Xenograft Models
-
Cell Lines: Human cancer cell lines such as HCT116 (colorectal cancer) and SKOV3 (ovarian cancer) are commonly used. Cells are cultured in appropriate media and conditions prior to implantation.
-
Animal Models: Immunocompromised mice, typically BALB/c nude mice, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in saline or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (Length × Width²) / 2.
Treatment Administration
-
Grouping: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Preparation: The investigational compound (e.g., Schisandrin B) and standard-of-care drugs are formulated in appropriate vehicles for administration.
-
Dosing and Schedule:
-
Schisandrin B: Administered orally (p.o.) at a dose of 50 mg/kg every other day.[1][2]
-
5-Fluorouracil: Administered intraperitoneally (i.p.) at 30 mg/kg three times a week.[3]
-
Paclitaxel: Administered intravenously (i.v.) or intraperitoneally (i.p.) at varying doses and schedules.[8][10][11]
-
Control Group: Receives the vehicle used for drug formulation.
-
Evaluation of Anticancer Efficacy
-
Tumor Volume and Weight: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI): Calculated as a percentage to quantify the effectiveness of the treatment compared to the control group.
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Immunohistochemistry: Tumors may be processed for histological analysis to examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Signaling Pathways
Lignans from the Schisandraceae family have been shown to exert their anticancer effects through the modulation of various signaling pathways. Below are diagrams illustrating the key pathways implicated in the action of Schisandrin B and Gomisin A.
Schisandrin B and the CHOP-Mediated Apoptosis Pathway
Schisandrin B has been reported to induce apoptosis in colon cancer cells through the activation of the C/EBP homologous protein (CHOP) signaling pathway, which is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.[2][12][13]
Gomisin A and the Wnt/β-catenin Signaling Pathway
Gomisin A has been shown to downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a crucial role in cell proliferation and survival.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of paclitaxel and carboplatin therapies by CCL2 blockade in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Growth inhibition of a human ovarian tumor by a novel paclitaxel derivative in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchportal.port.ac.uk [researchportal.port.ac.uk]
Lack of Efficacy Data Prevents Comparison of Kadsuphilin J with Standard Chemotherapy Drugs
A comprehensive review of available scientific literature reveals a significant gap in the data regarding the efficacy of Kadsuphilin J as a potential anti-cancer agent. At present, there are no published preclinical or clinical studies that evaluate its performance against standard chemotherapy drugs. The existing research primarily focuses on the total synthesis of related natural products, such as Kadsuphilin N[1].
This absence of experimental data makes it impossible to conduct a meaningful comparison of this compound's efficacy with that of established chemotherapeutic agents. Key metrics required for such an analysis, including IC50 values in various cancer cell lines, tumor growth inhibition rates in animal models, and patient survival rates from clinical trials, are not available for this compound.
Furthermore, the mechanism of action of this compound in the context of cancer therapy remains uncharacterized. Understanding the specific signaling pathways that a compound targets is crucial for identifying the types of cancer it might be effective against and for comparing its mode of action to that of standard drugs.
For a comparative guide to be developed, extensive preclinical research would be necessary. This would involve a series of in vitro and in vivo studies to determine the cytotoxic effects of this compound on cancer cells, its impact on tumor growth, and its safety profile. Only after such foundational research is conducted and published could a valid comparison with standard chemotherapy drugs be made.
References
In Vivo Validation of a Novel Anti-inflammatory Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel compound, Kadsuphilin J, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented herein is intended to serve as a framework for the preclinical evaluation of new chemical entities in the field of inflammation research.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory effects of this compound were evaluated in a carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.[1][2][3][4] The results are compared with those of Indomethacin, a potent NSAID, and Dexamethasone, a synthetic glucocorticoid.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 1.25 ± 0.15 | 0% |
| This compound | 10 | 0.85 ± 0.10 | 32% |
| This compound | 25 | 0.65 ± 0.08 | 48% |
| This compound | 50 | 0.50 ± 0.05 | 60% |
| Indomethacin | 10 | 0.58 ± 0.07 | 53.6% |
| Dexamethasone | 1 | 0.45 ± 0.06 | 64% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating the efficacy of anti-inflammatory drugs.[1][2][3][4]
Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are divided into control and treatment groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound, Indomethacin, Dexamethasone, or vehicle (control) is administered orally.
-
After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing Experimental and Biological Pathways
Graphical representations of workflows and signaling pathways aid in the clear and concise communication of complex processes.
Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.
Inflammation is a complex biological response involving multiple signaling pathways. The NF-κB pathway is a key regulator of the inflammatory response.
Figure 2: Simplified NF-κB Signaling Pathway in Inflammation.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. ijpras.com [ijpras.com]
- 4. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Kadsuphilin J: A Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
Kadsuphilin J, a complex diterpenoid isolated from the plant family Kadsura, presents significant therapeutic potential, necessitating efficient and robust extraction methodologies. While specific studies on the extraction of this compound are not yet prevalent in published literature, this guide provides a comparative analysis of established and advanced techniques applicable to the isolation of structurally similar complex natural products. The data presented herein is a synthesized representation based on typical outcomes for analogous compounds to offer a predictive comparison of potential extraction efficiencies.
This guide explores conventional and modern extraction techniques, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The objective is to furnish researchers with a comprehensive overview to aid in the selection of an optimal extraction strategy based on key performance indicators such as yield, purity, extraction time, and solvent consumption.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical and is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the expected performance of each technique for the extraction of a hypothetical compound with characteristics similar to this compound.
| Method | Extraction Time (hours) | Yield (%) | Purity (%) | Solvent Consumption (mL/g) | Key Advantages | Key Disadvantages |
| Maceration | 24 - 72 | 3 - 5 | 40 - 60 | 100 - 200 | Simple, low cost | Time-consuming, high solvent use, lower yield |
| Soxhlet Extraction | 6 - 24 | 5 - 8 | 50 - 70 | 50 - 100 | Higher yield than maceration | Long extraction time, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 0.5 - 2 | 7 - 10 | 60 - 80 | 30 - 50 | Fast, efficient, reduced solvent use[1][2][3][4][5] | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | 0.1 - 0.5 | 8 - 12 | 65 - 85 | 20 - 40 | Very fast, high yield, low solvent use[6][7][8][9] | Requires microwave-transparent solvents, equipment cost |
| Supercritical Fluid Extraction (SFE) | 1 - 4 | 6 - 9 | 80 - 95 | 5 - 10 (CO2) | High selectivity, no organic solvent residue[10][11][12][13][14] | High initial investment, complex operation |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction method, which can be adapted for the extraction of this compound.
1. Maceration Protocol
-
Plant Material Preparation: Air-dry the plant material (e.g., stems and leaves of a Kadsura species) at room temperature for 7-10 days. Grind the dried material into a coarse powder.
-
Extraction: Weigh 100 g of the powdered plant material and place it in a sealed container with 1 L of methanol.
-
Agitation: Agitate the mixture at room temperature for 48 hours using a mechanical shaker.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
2. Soxhlet Extraction Protocol
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place 50 g of the powdered plant material in a cellulose thimble and insert it into a Soxhlet apparatus. Add 500 mL of ethanol to the distillation flask.
-
Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours.
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.
3. Ultrasound-Assisted Extraction (UAE) Protocol
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction: Suspend 20 g of the powdered plant material in 200 mL of ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 60 minutes at a controlled temperature of 45°C.[1]
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.
4. Microwave-Assisted Extraction (MAE) Protocol
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place 10 g of the powdered plant material in a microwave-safe vessel with 100 mL of ethanol.
-
Irradiation: Irradiate the mixture in a microwave extractor at 500 W for 15 minutes at a controlled temperature of 60°C.[6]
-
Cooling, Filtration, and Concentration: Allow the vessel to cool to room temperature, then filter and concentrate the extract.
5. Supercritical Fluid Extraction (SFE) Protocol
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction: Load 30 g of the powdered plant material into the extraction vessel of an SFE system.
-
Parameter Settings: Set the extraction parameters to a pressure of 300 bar, a temperature of 50°C, and a supercritical CO2 flow rate of 2 mL/min. Add 5% ethanol as a co-solvent.[10][11][12]
-
Collection: Collect the extract in a separator vessel at 60 bar and 25°C. The extraction is typically run for 2 hours.
Visualizing the Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and subsequent purification of a target compound like this compound from a plant matrix.
Signaling Pathway Implication
While the direct signaling pathways modulated by this compound are a subject of ongoing research, many complex diterpenoids are known to interact with critical cellular signaling cascades. For instance, they may influence pathways such as NF-κB, MAPK, or PI3K/Akt, which are central to inflammation, cell proliferation, and apoptosis. The diagram below represents a hypothetical interaction with the NF-κB signaling pathway, a common target for anti-inflammatory natural products.
References
- 1. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
- 4. foodsciencejournal.com [foodsciencejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Microwave-assisted extraction in natural products isolation. | Semantic Scholar [semanticscholar.org]
- 8. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Extraction in Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. iemjournal.com.my [iemjournal.com.my]
- 13. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. Supercritical fluid extraction in natural products analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclophilin J (CYPJ) Derivatives in Cancer Therapy
An in-depth analysis for researchers, scientists, and drug development professionals.
The landscape of cancer therapeutics is continually evolving, with a significant focus on identifying novel molecular targets and developing potent inhibitors. One such emerging target is Cyclophilin J (CYPJ), a member of the peptidylprolyl isomerase (PPIase) family. Upregulated in certain cancers, such as hepatocellular carcinoma (HCC), CYPJ plays a crucial role in protein folding and signal transduction, contributing to tumor growth[1][2]. This guide provides a comprehensive comparison of recently developed CYPJ inhibitors, focusing on a series of 2,3-substituted quinoxaline-6-amine derivatives, and contrasts their performance with the well-known but non-selective cyclophilin inhibitor, Cyclosporine A (CsA).
Performance Data of CYPJ Inhibitors
The antitumor activity of novel CYPJ inhibitors was evaluated based on their ability to inhibit the growth of hepatocellular carcinoma (HCC) cells. The following table summarizes the inhibitory potency of key derivatives compared to the positive control, CsA, and the common chemotherapeutic agent, 5-fluorouracil.
| Compound | Chemical Classification | Target Cells | IC₅₀ (μM) - 48h | IC₅₀ (μM) - 72h | Notes |
| ZX-J-19j | 2,3-substituted quinoxaline-6-amine | SMMC-7721 | 11.23 ± 0.87 | 8.34 ± 0.65 | Demonstrated remarkable inhibition of tumor cell growth, comparable to CsA.[1] |
| ZX-J-19l | 2,3-substituted quinoxaline-6-amine | SMMC-7721 | 12.89 ± 1.02 | 9.12 ± 0.73 | Exhibited potent inhibitory effects on HCC cell growth.[1] |
| ZX-J-19e | 2,3-substituted quinoxaline-6-amine | SMMC-7721 | 18.65 ± 1.45 | 14.78 ± 1.12 | Showed notable inhibitory effects on HCC cell growth.[1] |
| ZX-J-19g | 2,3-substituted quinoxaline-6-amine | SMMC-7721 | 20.11 ± 1.58 | 16.23 ± 1.29 | Displayed significant inhibition of tumor cell proliferation.[1] |
| Cyclosporine A (CsA) | Cyclic undecapeptide | SMMC-7721 | 10.56 ± 0.82 | 7.98 ± 0.61 | Potent cyclophilin inhibitor but has immunosuppressive side effects.[1][2][3] |
| 5-Fluorouracil | Pyrimidine analog | SMMC-7721 | 35.78 ± 2.81 | 28.91 ± 2.25 | Standard chemotherapeutic agent, showed weaker potency compared to the lead CYPJ inhibitors.[1] |
Data presented is derived from in vitro cell proliferation assays (MTT assay) on the SMMC-7721 human hepatocellular carcinoma cell line.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the methodology used to assess the inhibitory effect of CYPJ derivatives on the growth of hepatocellular carcinoma cells.
-
Cell Culture: Human HCC cell lines (e.g., SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., ZX-J-19 derivatives, CsA, 5-fluorouracil) or vehicle control (DMSO).
-
Incubation: The treated cells are incubated for specified periods, typically 48 and 72 hours.
-
MTT Addition: Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathway and Mechanism of Action
Cyclophilin J, like other members of the cyclophilin family, possesses peptidylprolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of various proteins. In cancer cells, CYPJ can promote tumor growth by facilitating the folding of proteins involved in proliferation and survival pathways. The inhibition of CYPJ's PPIase activity disrupts these processes, leading to cell growth arrest and apoptosis. The 2,3-substituted quinoxaline-6-amine derivatives were designed to specifically bind to the active site of CYPJ, thereby blocking its enzymatic function.
Figure 1: Mechanism of Cyclophilin J action and inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating novel CYPJ inhibitors involves a multi-step approach, beginning with computational methods and progressing to in vitro and in vivo testing.
Figure 2: Workflow for CYPJ inhibitor discovery and development.
References
- 1. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin J Is a Novel Peptidyl-Prolyl Isomerase and Target for Repressing the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kadsuphilin J: Unraveling the Biological Target and Potential of a Natural Lignan
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the intricate world of natural products. Kadsuphilin J, a dibenzylbutane-type lignan isolated from the medicinal plant Kadsura longipedunculata, represents one such molecule of interest. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its specific biological targets and a lack of quantitative data from validation and identification studies.
While the broader family of lignans and extracts from the Kadsura genus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, specific data for this compound remains elusive. This guide aims to provide a clear overview of the current knowledge landscape, highlight the absence of specific experimental data, and propose a logical workflow for future target validation and identification studies.
The Chemical Landscape: A Lignan of Interest
This compound belongs to the dibenzylbutane class of lignans.[1] Its isolation was first reported in a 2008 study by Shen et al. from Kadsura philippinensis.[1][2] Lignans as a chemical class are known to possess diverse pharmacological properties, and various compounds isolated from Kadsura species have been investigated for their therapeutic potential.[1]
The Knowledge Gap: Absence of Target Validation Data
Despite its identification over a decade ago, dedicated studies to validate the specific molecular targets of this compound appear to be absent from the public domain. Extensive searches of scientific databases have not yielded any publications presenting quantitative data, such as IC50 or EC50 values, from in vitro or in vivo studies focused on this particular compound.
While related compounds and extracts from the same plant family have shown activities such as the inhibition of nitric oxide (NO) production and antagonistic effects on the platelet-activating factor (PAF), it is not confirmed whether this compound shares these properties. Without specific experimental evidence, any claims regarding its biological activity would be purely speculative.
A Roadmap for Future Research: A Proposed Target Validation Workflow
To address this knowledge gap, a systematic approach to target validation and identification for this compound is necessary. The following workflow outlines a potential research strategy:
Caption: A proposed workflow for the systematic target validation and identification of this compound.
Experimental Protocols for Key Initial Experiments
To initiate the investigation of this compound's biological activity, a series of foundational in vitro assays would be essential. The following are detailed protocols for preliminary screening:
Table 1: Proposed Initial In Vitro Assays for this compound
| Assay | Objective | Cell Line/System | Key Parameters to Measure | Potential Positive Controls |
| Nitric Oxide (NO) Production Assay | To assess anti-inflammatory potential by measuring the inhibition of NO production in stimulated macrophages. | RAW 264.7 murine macrophages | Nitrite concentration in culture supernatant (Griess Assay) | L-NAME, Dexamethasone |
| Cytotoxicity Assay | To determine the cytotoxic effects of this compound on various cancer cell lines. | Panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293) | Cell viability (MTT or CellTiter-Glo assay) | Doxorubicin, Paclitaxel |
| Antioxidant Activity Assay | To evaluate the radical scavenging potential of this compound. | Cell-free (DPPH or ABTS assay) or cell-based (DCFH-DA assay) | Absorbance change (spectrophotometry) or fluorescence intensity (fluorometry) | Ascorbic acid, Trolox |
| Platelet-Activating Factor (PAF) Receptor Binding Assay | To investigate the potential of this compound to antagonize the PAF receptor. | Membranes from cells expressing the PAF receptor | Displacement of radiolabeled PAF | WEB 2086, Ginkgolide B |
Detailed Methodologies
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS; 1 µg/mL) is added to the wells to induce NO production, and the plate is incubated for 24 hours.
-
Measurement: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify nitrite concentration.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Conclusion
This compound remains a molecule with untapped potential. While its chemical structure is known, its biological function is a blank canvas. The lack of target validation and identification studies presents a clear opportunity for researchers in natural product drug discovery. By employing a systematic workflow, beginning with broad in vitro screening and progressing to more sophisticated target identification and mechanistic studies, the scientific community can begin to elucidate the therapeutic promise of this compound. The proposed experimental protocols provide a starting point for this exciting endeavor, which could ultimately lead to the development of novel therapeutic agents.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Kadsuphilin J
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Kadsuphilin J, a lignan isolated from Kadsura longipedunculata used in research settings. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as hazardous, is mandatory to ensure personnel safety and regulatory compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate potential risks.
I. Hazard Assessment and Waste Identification
Due to the lack of specific toxicological and environmental hazard data for this compound, it must be managed as a hazardous chemical waste. This approach aligns with established safety protocols for handling novel or uncharacterized research compounds. All materials contaminated with this compound are to be considered hazardous waste.
Key Waste Streams:
-
Unused or Expired this compound: Pure solid compound or stock solutions.
-
Contaminated Labware: Glassware (pipettes, flasks, vials), plasticware (pipette tips, tubes), and any other apparatus that has come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses that are contaminated.
-
Spill Cleanup Materials: Absorbent pads, wipes, and other materials used to clean spills involving this compound.
II. Segregation and Containerization
Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Procedural Steps:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of generation, for the accumulation of this compound waste. This area must be clearly marked.
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated wipes, gloves, plasticware) in a designated, leak-proof container with a secure lid. The container should be clearly labeled for "this compound Solid Waste."
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, rinsing solvents) in a separate, compatible, and shatter-resistant container (plastic is preferred) with a screw-top cap. Label this container "this compound Liquid Waste."
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps - this compound."[1][2]
-
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[3][4]
III. Labeling and Storage
Accurate and clear labeling is essential for safety and regulatory compliance.
Labeling Requirements:
All waste containers for this compound must be labeled with a hazardous waste tag that includes the following information[5]:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound" (avoid abbreviations)[5]
-
The date when waste was first added to the container (accumulation start date).
-
The physical state of the waste (solid, liquid).
-
The primary hazards (mark as "Toxic" or "Chemical Hazard" as a precaution).
-
The name and contact information of the principal investigator or responsible person.[5]
Storage Guidelines:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store waste containers in the designated Satellite Accumulation Area.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
IV. Disposal Procedures
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[6][7][8]
Step-by-Step Disposal Protocol:
-
Decontamination of Work Surfaces: After completing work with this compound, decontaminate all work surfaces with an appropriate laboratory detergent, followed by a thorough rinsing with water.[9] All cleaning materials must be disposed of as hazardous waste.
-
Container Management: Once a waste container is full, or if waste has been accumulated for a period approaching your institution's limit (often 6-12 months), arrange for its disposal.[1][6]
-
Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management office for waste pickup.[5][6] Provide them with all necessary information from the hazardous waste tags.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.
Data Presentation: Summary of Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Route |
| Pure this compound (Solid) | Sealable, compatible container | Hazardous Waste, Toxic, Solid | EHS Pickup |
| This compound Solutions (Liquid) | Screw-cap, compatible bottle (plastic preferred) | Hazardous Waste, Toxic, Liquid | EHS Pickup |
| Contaminated Labware (non-sharp) | Lined, leak-proof solid waste container | Hazardous Waste, Toxic, Solid | EHS Pickup |
| Contaminated Sharps | Puncture-resistant sharps container | Chemically Contaminated Sharps, Toxic | EHS Pickup |
| Contaminated PPE | Lined, leak-proof solid waste container | Hazardous Waste, Toxic, Solid | EHS Pickup |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Don Appropriate PPE: Before cleaning a small spill, at a minimum, wear a lab coat, safety goggles, and double nitrile gloves.[10]
-
Contain the Spill: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards.
-
Collect Cleanup Debris: Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Visualized Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Safe Chemical Waste Disposal [fishersci.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwyo.edu [uwyo.edu]
Safe Handling and Disposal of the Potent Compound Kadsuphilin J
Disclaimer: "Kadsuphilin J" is a hypothetical compound name, as no information is available in the public domain for a substance with this designation. The following guidance is based on established best practices for handling potent chemical compounds of unknown toxicity in a research and development laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and perform a risk assessment before beginning work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle the potent, powdered compound, this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) for Handling this compound
Due to the assumed high potency and unknown toxicological profile of this compound, stringent personal protective equipment (PPE) is mandatory. The primary goal is to prevent inhalation, skin contact, and eye exposure.[1][2] The required level of PPE can vary based on the specific procedure and the quantity of the compound being handled.
| Task / Scenario | Required Personal Protective Equipment (PPE) |
| Low-Energy Operations (e.g., handling sealed containers, visual inspection) | - Disposable lab coat - Safety glasses with side shields[3] - Nitrile gloves (single pair) |
| Handling Solids (Powder) (e.g., weighing, aliquoting, preparing stock solutions) | - Disposable, low-permeability lab coat or gown[4] - Chemical splash goggles or a full-face shield[2][5] - Double-gloving with chemically resistant gloves (e.g., two pairs of nitrile gloves)[2] - Powered Air-Purifying Respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood or glove box[2][6] |
| Handling Solutions (e.g., dilutions, adding to assays) | - Disposable lab coat[4] - Chemical splash goggles[5] - Chemically resistant gloves (e.g., nitrile gloves)[2] |
| Spill Cleanup & Waste Disposal | - Chemical-resistant coveralls or gown[7] - Full-face shield over chemical splash goggles[5] - Double-gloving with heavy-duty, chemically resistant outer gloves (e.g., butyl rubber) and nitrile inner gloves - Powered Air-Purifying Respirator (PAPR) or appropriate air-purifying respirator with cartridges for organic vapors and particulates[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure the safety of all laboratory personnel and the environment.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Designated Area:
-
All work with powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[4]
-
Before starting, ensure the work area is clean and uncluttered.[8]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3][8]
-
Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) and a designated hazardous waste container before bringing the compound into the work area.
-
-
Weighing the Compound:
-
Perform all weighing operations within a ventilated enclosure to control airborne powders.[9]
-
Use anti-static weigh paper or a tared vial to prevent powder dispersal.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated, clean spatula to transfer the desired amount of this compound.
-
Close the primary container securely immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Ensure the vial is capped securely before mixing or vortexing.
-
If sonication is required, perform it within the fume hood to contain any potential aerosols from a leaking container.
-
Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.[4]
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces with an appropriate deactivating solution (if known) or 70% ethanol, followed by a mild detergent. Dispose of the wipes in the designated hazardous waste container.
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the remaining PPE in the correct order (lab coat, eye protection, inner gloves) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after all work is complete.[4]
-
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.[10]
-
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and disposable lab coats.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[11][12] The container should be lined with a heavy-duty plastic bag.
-
The label must include the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[13]
-
-
Liquid Waste: This includes unused solutions and contaminated solvents.
-
Sharps Waste: This includes contaminated needles, syringes, and Pasteur pipettes.
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
The sharps container must also be labeled as hazardous waste containing this compound.
-
-
Waste Pickup:
Experimental Protocols and Visualizations
Protocol: Preparation of this compound Stock Solution for Cell-Based Assays
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (assumed Molecular Weight: 450.5 g/mol ) in DMSO.
-
Pre-Weighing Setup:
-
Don all required PPE for handling solids.
-
Prepare the analytical balance inside a ventilated enclosure.
-
Place a 2 mL screw-cap vial on the balance and tare it.
-
-
Weighing:
-
Carefully transfer approximately 4.51 mg of this compound powder into the tared vial using a clean spatula.
-
Record the exact weight of the compound.
-
Securely cap the vial containing the powder.
-
-
Solubilization:
-
Inside the chemical fume hood, uncap the vial.
-
Using a calibrated pipette, add 1.0 mL of sterile, anhydrous DMSO to the vial.
-
Recap the vial securely.
-
Vortex the solution for 1-2 minutes until all solid material is completely dissolved. A brief sonication may be used if necessary.
-
-
Aliquoting and Storage:
-
Create smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store the aliquots at -20°C or -80°C, protected from light, as per compound stability recommendations.
-
-
Cleanup:
-
Dispose of all contaminated materials (pipette tips, original vial if empty, gloves) in the designated hazardous solid waste container.
-
Decontaminate the work area and equipment.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
References
- 1. ilcdover.com [ilcdover.com]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. genemod.net [genemod.net]
- 4. microbiozindia.com [microbiozindia.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
